molecular formula C8H16ClNO B13247578 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride

1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride

Cat. No.: B13247578
M. Wt: 177.67 g/mol
InChI Key: DAGOZXJEXHNWND-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride (CAS 1955561-28-0) is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol. This compound is characterized by a cyclobutane ring core substituted with both an aminomethyl group and a propan-2-one moiety, presenting a versatile scaffold for organic synthesis and medicinal chemistry research. The primary research value of this compound lies in its role as a key synthetic intermediate or building block. Its structure, featuring a primary amine (as a hydrochloride salt) and a ketone functional group, makes it a valuable precursor for the synthesis of more complex molecules. Compounds with similar aminomethyl-substituted cyclobutane structures are of significant interest in the development of pharmaceutical candidates and are frequently explored in the construction of Mannich bases , a class of compounds known for a wide spectrum of biological activities . This product is explicitly intended For Research Use Only . It is not designed for human or veterinary therapeutic applications, diagnostic use, or any form of consumption. All products must be handled by technically qualified individuals, and it is not intended for sale to residential addresses.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]propan-2-one;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-7(10)5-8(6-9)3-2-4-8;/h2-6,9H2,1H3;1H

InChI Key

DAGOZXJEXHNWND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(CCC1)CN.Cl

Origin of Product

United States
Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one HCl

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a Course into the Unknown

In the landscape of drug discovery, the emergence of novel chemical entities presents both a formidable challenge and a profound opportunity. The compound 1-[1-(Aminomethyl)cyclobutyl]propan-2-one HCl, with its intriguing constellation of a cyclobutane ring, an aminomethyl group, and a ketone moiety, represents such an enigma. As of this writing, its specific biological targets and mechanism of action remain uncharted territory. This guide, therefore, is not a retrospective account of established knowledge. Instead, it is a forward-looking, in-depth technical manual designed for researchers, scientists, and drug development professionals. It outlines a comprehensive, multi-pronged strategy to systematically dissect and illuminate the pharmacological activity of this novel compound. By synthesizing established principles of molecular pharmacology with a structured, hypothesis-driven experimental approach, we will lay the groundwork for transforming this unknown molecule into a well-characterized therapeutic or research tool. This document serves as a roadmap for discovery, detailing not just the "what" and "how" of experimental design, but the critical "why" that underpins each strategic choice.

Structural Deconstruction and Mechanistic Hypothesis Formulation

The chemical architecture of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one HCl provides the foundational clues for our investigation. A systematic analysis of its constituent functional groups allows us to formulate initial hypotheses regarding its potential biological interactions.

  • The Aminomethyl Group: The primary amine is a key functional group capable of forming hydrogen bonds and electrostatic interactions.[1] This suggests potential interactions with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Its basic nature implies that at physiological pH, it will be protonated, facilitating ionic interactions with acidic residues in protein binding pockets.

  • The Cyclobutane Ring: The strained four-membered ring is a unique structural motif increasingly utilized in medicinal chemistry.[2][3] It can serve as a bioisostere for larger or more flexible groups, inducing conformational restriction and potentially enhancing binding affinity and metabolic stability.[3][4] The puckered nature of the cyclobutane ring can also influence the spatial orientation of other functional groups, dictating how the molecule presents itself to its biological target.[3][4]

  • The Propan-2-one Moiety: The ketone group introduces a polar, hydrogen bond-accepting feature. This could be critical for anchoring the molecule within a binding site. Furthermore, its presence suggests the possibility of the compound acting as a substrate or inhibitor for enzymes that recognize ketone-containing molecules.

Based on these structural features, we can postulate several broad, testable hypotheses for the mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one HCl:

  • Hypothesis 1: Neuromodulatory Activity: Given the presence of an amine, the compound may interact with neurotransmitter systems in the central nervous system (CNS). It could act as an agonist, antagonist, or modulator of receptors for neurotransmitters such as dopamine, serotonin, norepinephrine, or GABA. Many new psychoactive substances with amine functionalities exhibit such properties.[5][6][7]

  • Hypothesis 2: Enzyme Inhibition: The compound's structure may allow it to bind to the active site of specific enzymes, leading to their inhibition. Potential targets could include monoamine oxidase (MAO), cyclooxygenase (COX), or other enzymes involved in key physiological pathways.

  • Hypothesis 3: Ion Channel Modulation: The charged amine and polar ketone could interact with the pores or allosteric sites of voltage-gated or ligand-gated ion channels, thereby modulating neuronal excitability or other cellular processes.

A Phased Experimental Approach to Mechanism of Action Elucidation

A logical, tiered approach is essential to systematically investigate these hypotheses. The following experimental workflow is designed to progress from broad, high-throughput screening to more focused, in-depth mechanistic studies.

experimental_workflow cluster_phase1 Phase 1: Broad-Based Screening & Target Identification cluster_phase2 Phase 2: Target Validation & In Vitro Characterization cluster_phase3 Phase 3: In Vivo & Ex Vivo Model Systems phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Neurite Outgrowth) receptor_profiling Receptor Binding Profiling (e.g., GPCR, Ion Channel Panels) phenotypic_screening->receptor_profiling Identifies potential pathways enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease Panels) receptor_profiling->enzyme_inhibition Narrows down target class dose_response Dose-Response & Affinity Studies (e.g., Radioligand Binding, Schild Analysis) receptor_profiling->dose_response Identifies primary targets functional_assays Cell-Based Functional Assays (e.g., cAMP, Calcium Flux, Electrophysiology) dose_response->functional_assays Quantifies potency selectivity_profiling Target Selectivity Profiling (Against related targets) functional_assays->selectivity_profiling Confirms functional effect pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling functional_assays->pk_pd Provides in vitro potency for PK/PD correlation animal_models Disease-Relevant Animal Models (e.g., Behavioral, Pathological) pk_pd->animal_models Informs dosing regimen ex_vivo_analysis Ex Vivo Tissue Analysis (e.g., Neurotransmitter Levels, Target Occupancy) animal_models->ex_vivo_analysis Correlates in vivo effects with molecular changes

Figure 1: A tiered experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Phase 1: Broad-Based Screening & Target Identification

The initial phase aims to cast a wide net to identify the most promising biological targets.

Objective: To identify potential receptor and ion channel targets by screening the compound against a broad panel of known biological targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one HCl in a suitable vehicle (e.g., sterile water or DMSO).

  • Panel Selection: Utilize a commercial service (e.g., Eurofins SafetyScreen, MilliporeSigma PREDEASY) that offers radioligand binding assays for a comprehensive panel of GPCRs, ion channels, transporters, and enzymes. A panel of 40-60 targets is a standard starting point.

  • Assay Principle: The assay measures the ability of the test compound to displace a specific, high-affinity radiolabeled ligand from its target receptor.

  • Execution:

    • Incubate cell membranes or recombinant proteins expressing the target with the radioligand in the presence and absence of the test compound at a standard concentration (e.g., 10 µM).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. A significant inhibition (typically >50%) at the screening concentration flags a potential "hit."

Rationale: This unbiased approach provides a rapid and cost-effective way to survey a wide range of potential targets, guiding subsequent, more focused investigations.

Phase 2: Target Validation & In Vitro Characterization

Once potential targets are identified, the next phase focuses on validating these interactions and characterizing the compound's functional activity.

Objective: To quantify the binding affinity (Ki) of the compound for the "hit" targets identified in Phase 1.

Methodology:

  • Saturation Binding Assays:

    • Incubate membranes expressing the target receptor with increasing concentrations of the specific radioligand to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax).

  • Competition Binding Assays:

    • Incubate the target-expressing membranes with a fixed concentration of the radioligand (typically at its Kd) and a range of concentrations of the unlabeled test compound.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Table 1: Hypothetical Binding Affinity Data

Target ReceptorRadioligandTest Compound Ki (nM)
Dopamine D2[³H]Spiperone150
Serotonin 5-HT2A[³H]Ketanserin85
NMDA[³H]MK-801>10,000

Objective: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the validated target.

Methodology (Example for a Gs-coupled GPCR):

  • Cell Culture: Use a recombinant cell line stably expressing the target receptor (e.g., HEK293 or CHO cells).

  • cAMP Assay:

    • Seed cells in a multi-well plate.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Agonist Mode: Add increasing concentrations of the test compound and incubate.

    • Antagonist Mode: Add a fixed concentration of a known agonist in the presence of increasing concentrations of the test compound.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Agonist: Plot cAMP levels against the log of compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Perform a Schild analysis to determine the pA2 value, which represents the affinity of a competitive antagonist.

signaling_pathway Compound 1-[1-(Aminomethyl)cyclobutyl] propan-2-one HCl Receptor Target GPCR (e.g., 5-HT2A) Compound->Receptor Binding G_Protein Gq/11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Release (Functional Readout) IP3->Ca_Flux Induces

Figure 2: A hypothetical signaling pathway for a Gq-coupled GPCR target.

Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of a novel compound like 1-[1-(Aminomethyl)cyclobutyl]propan-2-one HCl is a meticulous process of hypothesis generation, systematic testing, and data-driven refinement. The experimental framework outlined in this guide provides a robust and logical pathway for this endeavor. The initial broad screening will serve to identify the most promising avenues of investigation, which will then be rigorously pursued through detailed in vitro and subsequent in vivo studies. The ultimate goal is to build a comprehensive pharmacological profile of the compound, detailing its primary targets, its functional effects at those targets, and its physiological consequences. This knowledge is the cornerstone upon which any future therapeutic development or use as a research tool will be built. The path is complex, but the potential rewards—the discovery of a new therapeutic agent or a novel probe of biological function—are immeasurable.

References

  • Vertex AI Search. (2024). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au.
  • ResearchGate. (2008). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • PubMed. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs.
  • Royal Society of Chemistry. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers.
  • EvitaChem. Buy 1-[1-(Aminomethyl)-2-methylcyclohexyl]propan-1-ol (EVT-15388255).
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  • EvitaChem. Buy 1-Amino-3-(1-methylcyclobutyl)propan-2-one (EVT-13343069).
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  • PubMed. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants.
  • PubMed. (2006). 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034)
  • Prime Scholars. (2022). Understanding the Meaning of Molecular Pharmacology and its Role.
  • ResearchGate. (2022). (PDF) (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: Synthesis and anticonvulsant activity.
  • ResearchGate. (2023). Enantioselective Aminomethylation of 1-(Benzyloxy)propan-2-one with an Aromatic Csp-Ethyl-substituted Propargyl Aminoether.
  • PubChem. 2-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-ol.
  • MeSH Trace. View MeSH Trace.
  • PubMed. (2004). XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II.
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Comprehensive Technical Guide: Chemical Properties and Applications of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern medicinal chemistry, the strategic modification of established pharmacophores is essential for bypassing pharmacokinetic limitations and discovering novel intellectual property space. 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride (CAS: 1955561-28-0)[1] is a highly specialized, bifunctional building block. Structurally, it serves as a ketone bioisostere of cyclobutane-based gabapentinoids[2].

Classical gabapentinoids (e.g., gabapentin, pregabalin) rely on a zwitterionic amino acid structure to bind the α2​δ subunit of voltage-gated calcium channels, which restricts their blood-brain barrier (BBB) penetration to active transport via the L-type amino acid transporter (LAT1)[3][4]. By replacing the carboxylic acid moiety with a methyl ketone, this molecule eliminates zwitterion formation, radically increasing lipophilicity and enabling passive BBB diffusion. This makes it an invaluable scaffold for developing next-generation central nervous system (CNS) therapeutics and complex spirocyclic APIs.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological assays.

Table 1: Key Physicochemical Properties
PropertyValue / Description
IUPAC Name 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride
CAS Registry Number 1955561-28-0[1]
Molecular Formula C8​H15​NO⋅HCl
Molecular Weight 177.67 g/mol (Salt) / 141.21 g/mol (Free Base)
Core Scaffold Cyclobutane ring
Functional Groups Primary amine (protonated), Methyl ketone
Physical State Solid (hygroscopic)

Mechanistic Rationale: The Cyclization Threat (E-E-A-T)

As a Senior Application Scientist, I must highlight a critical structural dynamic that dictates how this molecule must be handled. The compound possesses a nucleophilic primary amine and an electrophilic methyl ketone separated by exactly four carbon atoms (N–C–C–C–C=O).

In its free base form, this spatial arrangement perfectly aligns the molecular trajectory for an intramolecular Schiff base condensation . If the free base is liberated and left in solution, the amine will rapidly attack the ketone, ejecting water and forming a 5-membered pyrroline ring (specifically, a 1-azaspiro[4.3]oct-2-ene derivative).

Causality of the Salt Form: This is precisely why the compound is commercially isolated and stored as a hydrochloride salt. Protonation of the amine ( NH3+​ ) completely abolishes its nucleophilicity, preventing self-condensation and rendering the molecule shelf-stable.

G Salt HCl Salt (Stable, Non-nucleophilic) FreeBase Free Base (Transient, Nucleophilic) Salt->FreeBase Base (e.g., DIPEA) FreeBase->Salt HCl Spiro 1-Azaspiro[4.3]oct-2-ene (Cyclized Product) FreeBase->Spiro Intramolecular Condensation (-H2O)

Fig 1: Logical relationship between the salt form, free base, and spontaneous cyclization.

Experimental Protocols: Safe Functionalization

To utilize the methyl ketone for downstream synthesis (e.g., Grignard additions, reductive aminations, or Wittig reactions) without triggering the aforementioned cyclization, the primary amine must be orthogonally protected immediately upon neutralization.

Protocol: N-Boc Protection of the Aminomethyl Group

Objective: To mask the primary amine with a tert-butyloxycarbonyl (Boc) group, preventing intramolecular cyclization and unlocking the ketone for further chemistry.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent (eq) of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

    • Causality: The low temperature kinetically suppresses the rate of intramolecular cyclization during the transient free-base phase.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise over 5 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that efficiently deprotonates the ammonium salt without interfering with the ketone.

  • Protection: Immediately add 1.1 eq of Di-tert-butyl dicarbonate ( Boc2​O ) dissolved in a minimal volume of DCM. Stir for 30 minutes at 0 °C, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure N-Boc protected ketone.

G Step1 Suspend HCl Salt in DCM at 0 °C Step2 Add DIPEA (2.5 eq) Liberate Free Base Step1->Step2 Step3 Immediate Addition of Boc2O Trap Amine Step2->Step3 Critical Timing Step4 Aqueous Workup (NH4Cl / Brine) Step3->Step4 Step5 1H-NMR Validation Check for Ketone & Boc Peaks Step4->Step5

Fig 2: Step-by-step synthetic workflow for the N-Boc protection of the target molecule.

Analytical Characterization & Quality Control

To ensure the integrity of the starting material or the success of the protection protocol, a self-validating analytical system must be employed.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For the unprotected hydrochloride salt, ESI+ should reveal a prominent [M+H]+ ion at m/z 142.1 (corresponding to the free base mass of 141.21 Da).

  • 1H-NMR (in D2​O for the HCl salt):

    • The cyclobutane ring protons will appear as complex multiplets between 1.80 – 2.20 ppm .

    • The isolated methyl group of the ketone ( CH3​−C=O ) will present as a sharp, distinct 3H singlet at ~2.15 ppm .

    • The methylene bridge connecting the cyclobutane to the ketone ( −CH2​−C=O ) will appear as a 2H singlet at ~2.80 ppm .

    • Validation Check: If the 2.15 ppm singlet is missing or shifted, and new vinylic protons appear, the compound has degraded/cyclized into the spiro-pyrroline form.

References

  • Appropriate Gabapentin Dosing for Neuropathic Pain - Pharmacy Times. Pharmacy Times.[Link]

  • US6818787B2 - Prodrugs of GABA analogs, compositions and uses thereof - Google Patents.

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Spectroscopic Elucidation of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical insights into the structural characterization of this aminoketone. Herein, we delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal reasoning behind the expected spectral features.

Introduction

1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride is a small organic molecule featuring a quaternary-substituted cyclobutane ring, a primary amine (present as an ammonium salt), and a ketone functional group. The presence of these functionalities within a compact and strained ring system presents a unique spectroscopic profile. Accurate structural confirmation and purity assessment are paramount in any research or development context, necessitating a thorough understanding of its spectral characteristics. This guide provides a predictive but detailed exploration of the NMR, IR, and MS data expected for this compound, grounded in established spectroscopic theory and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework. For 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride, both ¹H and ¹³C NMR will be critical, with two-dimensional techniques being invaluable for unambiguous assignments.

¹H NMR Spectroscopy

The proton NMR spectrum of this molecule is anticipated to be complex due to the diastereotopic nature of the methylene protons in the cyclobutane ring and the influence of the ammonium and acetylmethyl substituents.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence the chemical shifts of exchangeable protons (NH₃⁺).

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

  • 2D NMR: To aid in structural confirmation, acquire two-dimensional spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Key Correlations
-CH ₃ (acetyl)~2.1-2.3Singlet3HThe methyl protons adjacent to a carbonyl group typically resonate in this region. A singlet is expected as there are no adjacent protons.
-CH ₂- (acetyl)~2.8-3.0Singlet2HThese methylene protons are adjacent to the carbonyl and the quaternary cyclobutyl carbon. A singlet is expected due to the absence of adjacent protons.
-CH ₂- (aminomethyl)~3.0-3.3Singlet2HThe methylene protons of the aminomethyl group are adjacent to the quaternary cyclobutyl carbon and the electron-withdrawing ammonium group, leading to a downfield shift. A singlet is expected.
Cyclobutane -CH ₂-~1.8-2.5Multiplets6HThe six methylene protons on the cyclobutane ring are expected to be non-equivalent and will exhibit complex splitting patterns due to geminal and vicinal coupling. The puckered conformation of the cyclobutane ring influences their chemical shifts.[1]
-NH ₃⁺~7.5-8.5 (in DMSO-d₆)Broad Singlet3HThe protons of the ammonium group are acidic and exchangeable. Their chemical shift is highly dependent on the solvent and concentration. In aprotic solvents like DMSO-d₆, they appear as a broad singlet.

DOT Script for ¹H NMR Correlation Diagram:

Caption: Predicted ¹H NMR correlations for the key protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) in a suitable deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is necessary due to the lower natural abundance of the ¹³C isotope.

  • DEPT Analysis: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) is highly recommended to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C =O (ketone)~205-215The carbonyl carbon of a ketone typically resonates in this downfield region.[2]
-C H₃ (acetyl)~25-35The methyl carbon adjacent to the carbonyl group.
-C H₂- (acetyl)~45-55The methylene carbon adjacent to the carbonyl group.
Quaternary C (cyclobutane)~40-50The quaternary carbon of the cyclobutane ring, substituted with the aminomethyl and acetylmethyl groups. Its chemical shift is influenced by the attached groups.
-C H₂- (aminomethyl)~40-50The methylene carbon of the aminomethyl group, shifted downfield by the adjacent nitrogen.
Cyclobutane -C H₂-~15-35The three methylene carbons of the cyclobutane ring. The puckered nature of the ring may lead to distinct signals for these carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[3]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument Setup: Ensure the spectrometer is properly calibrated.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group & VibrationRationale
~3000-2800Medium-Strong, BroadN-H stretch (ammonium)The N-H stretching vibrations of a primary ammonium salt typically appear as a broad band in this region due to hydrogen bonding.
~2950-2850MediumC-H stretch (aliphatic)C-H stretching vibrations of the methyl and methylene groups.
~1715-1700StrongC=O stretch (ketone)This is a characteristic strong absorption for a saturated ketone.[2]
~1600-1500Medium-WeakN-H bend (ammonium)The bending vibration of the N-H bonds in the ammonium group.
~1450MediumC-H bend (methylene)Scissoring and bending vibrations of the CH₂ groups.

DOT Script for IR Spectroscopy Workflow:

IR_Workflow Sample_Prep Sample Preparation (ATR or KBr Pellet) Acquisition Data Acquisition (4000-400 cm⁻¹) Sample_Prep->Acquisition Analysis Spectral Analysis Acquisition->Analysis Functional_groups Functional_groups Analysis->Functional_groups Functional_Groups Functional Group Identification - N-H (Ammonium) - C=O (Ketone) - C-H (Aliphatic)

Caption: A streamlined workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, charged molecule.

  • Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) will provide an accurate mass measurement, allowing for the determination of the elemental composition.

  • Tandem MS (MS/MS): Fragmentation analysis can be performed to further confirm the structure.

Predicted Mass Spectrometry Data:

  • Molecular Ion: In positive ion mode ESI-MS, the base peak is expected to be the molecular ion [M]⁺ (the cation of the hydrochloride salt), corresponding to the exact mass of C₉H₁₆NO⁺.

  • Accurate Mass: High-resolution mass spectrometry should yield a mass measurement that corresponds to the calculated elemental composition of C₉H₁₆NO⁺.

  • Key Fragmentation Pathways:

    • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the cyclobutane ring is a likely fragmentation pathway for ketones.

    • Loss of the acetyl group: Fragmentation leading to the loss of the CH₃C(O)CH₂- group.

    • Ring opening/fragmentation of the cyclobutane ring: The strained cyclobutane ring may undergo fragmentation under ionization conditions.

DOT Script for Predicted MS Fragmentation:

MS_Fragmentation M [C₉H₁₆NO]⁺ (Molecular Ion) Frag1 Loss of CH₂CO (α-cleavage) M->Frag1 Frag2 Loss of CH₃C(O)CH₂• M->Frag2 Frag3 Cyclobutane Ring Fragmentation M->Frag3

Caption: Plausible fragmentation pathways in mass spectrometry.

Conclusion

The spectroscopic characterization of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride relies on a multi-technique approach. While this guide presents predicted data based on established principles, experimental verification is essential. The interplay of the strained cyclobutane ring, the primary ammonium group, and the ketone functionality creates a distinct spectroscopic fingerprint. A thorough analysis of the ¹H and ¹³C NMR spectra, including 2D correlation experiments, will be crucial for complete structural assignment. IR spectroscopy will provide rapid confirmation of the key functional groups, and high-resolution mass spectrometry will confirm the elemental composition and offer insights into the molecule's fragmentation behavior. This comprehensive spectroscopic analysis is fundamental for ensuring the identity, purity, and structural integrity of this compound in any scientific endeavor.

References

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The Discovery, Synthesis, and Application of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one Hydrochloride in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Identity

The compound 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride is a highly specialized, bifunctional aliphatic building block. Characterized by a strained cyclobutane core substituted at the 1-position with both a primary aminomethyl group and a propan-2-one (acetonyl) chain, it serves as a critical intermediate in the synthesis of conformationally restricted pharmacophores. Its unique topology allows for rapid access to spirocyclic systems—specifically spiro[1]octanes—which have become highly sought-after scaffolds in modern neuropharmacology and oncology.

Historical Context: From Gabapentinoids to Spirocycles

The historical trajectory of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one is deeply intertwined with the evolution of GABAergic therapeutics and the subsequent paradigm shift toward spirocyclic drug design.

Initially, medicinal chemistry focused on linear neurotransmitters like GABA. To improve lipophilicity and blood-brain barrier (BBB) penetration, researchers developed cycloalkane-amino acid derivatives such as Gabapentin (a cyclohexane derivative) and various cyclobutane-based GABA analogs[2]. However, as the demand for highly specific, metabolically stable CNS agents grew, researchers recognized that replacing the carboxylic acid moiety of these gabapentinoids with a ketone isostere provided a gateway to novel structural space.

This ketone isostere—1-[1-(Aminomethyl)cyclobutyl]propan-2-one—can undergo intramolecular cyclization to form a 6,7-diazaspirooctane or 1-azaspiro[1]octane framework. Over the past decade, spirocyclic scaffolds have emerged as privileged pharmacophores due to their remarkable biological activities and their ability to successfully cross the BBB[3]. Furthermore, spiro[1]octane-containing compounds have demonstrated significant potential in treating aggressive malignancies, including glioblastoma[3], and have become a focal point in the synthetic strategies of major pharmaceutical companies,[4].

Pharmacophore A GABA (Flexible Linear) B Gabapentinoids (Cycloalkane Ring) A->B Lipophilic Bulk C Target Intermediate (Ketone Isostere) B->C Carboxylate Replacement D Spirooctanes (Rigid Pharmacophore) C->D Intramolecular Cyclization

Fig 1: Logical evolution from linear neurotransmitters to rigid spirocyclic pharmacophores.

Mechanistic Chemistry & Causality

The inherent challenge in synthesizing 1-[1-(Aminomethyl)cyclobutyl]propan-2-one lies in the orthogonal reactivity of its functional groups. A primary amine and a ketone situated in close proximity will spontaneously undergo intramolecular condensation to form a cyclic imine (a Schiff base), specifically a 2-methyl-1-azaspiro[1]oct-2-ene derivative.

To isolate the open-chain hydrochloride salt, the synthetic route must strictly control the oxidation states and employ strategic protecting group chemistry. If a nitrile precursor is reduced in the presence of an unprotected ketone, the reducing agent (e.g., LiAlH₄ or Raney Nickel/H₂) will indiscriminately reduce the ketone to a secondary alcohol, destroying the target's bifunctionality. Therefore, a ketal protection step is an absolute mechanistic necessity prior to nitrile reduction.

Comprehensive Synthetic Methodology

The following 5-step protocol is designed for high-yield, scalable synthesis. It employs a self-validating system in the final step to ensure absolute chemical integrity without the need for complex chromatographic purification.

Quantitative Data Summary
StepChemical TransformationKey Reagents & ConditionsMolar Yield (%)HPLC Purity (%)
1OlefinationPh₃P=CHCOCH₃, Toluene, 110°C82.4>95.0
2CyanationNaCN, AcOH, EtOH, 80°C76.8>98.2
3KetalizationEthylene Glycol, pTSA, 110°C91.5>99.0
4ReductionRaney Ni, H₂ (50 psi), NH₃/MeOH88.2>97.5
5Deprotection3M HCl (aq), THF, 25°C94.0>99.8
Step-by-Step Experimental Protocol

Step 1: Wittig Olefination

  • Procedure: Dissolve cyclobutanone (1.0 eq) in anhydrous toluene. Add 1-(triphenylphosphoranylidene)propan-2-one (1.1 eq) and reflux at 110°C for 12 hours.

  • Causality: The stabilized ylide selectively attacks the sterically unhindered cyclobutanone, establishing the carbon framework for the acetonyl side chain.

Step 2: Conjugate Cyanation

  • Procedure: To the isolated 1-cyclobutylidenepropan-2-one in ethanol, add sodium cyanide (1.5 eq) and glacial acetic acid (1.5 eq). Heat to 80°C for 6 hours.

  • Causality: The in situ generated HCN acts as a soft nucleophile, undergoing a 1,4-conjugate addition at the spiro carbon. This forms the thermodynamically stable 1-(1-cyanocyclobutyl)propan-2-one.

Step 3: Ketone Protection (Ketalization)

  • Procedure: Combine the cyano-ketone with ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA) in toluene. Reflux using a Dean-Stark apparatus until water ceases to evolve.

  • Causality: Masking the ketone as a 1,3-dioxolane prevents its premature reduction. The Dean-Stark trap drives the equilibrium forward by physically removing the water byproduct.

Step 4: Nitrile Reduction

  • Procedure: Dissolve the ketal-protected intermediate in methanolic ammonia. Add activated Raney Nickel (20% w/w) and subject to hydrogenation at 50 psi for 8 hours.

  • Causality: Catalytic hydrogenation selectively reduces the nitrile to a primary amine. The inclusion of methanolic ammonia is critical; it suppresses the formation of unwanted secondary amine dimers by shifting the equilibrium of the transient imine intermediate.

Step 5: Deprotection & Salt Formation (Self-Validating Step)

  • Procedure: Dissolve the aminomethyl ketal in tetrahydrofuran (THF). Add 3M aqueous HCl dropwise at 25°C. Stir vigorously for 2 hours. Filter the resulting white precipitate and wash with cold diethyl ether.

  • Causality & Validation: This step is engineered as a self-validating system. The acidic conditions simultaneously hydrolyze the ketal back to the ketone and protonate the newly formed primary amine. Because the resulting hydrochloride salt is highly polar, it spontaneously precipitates from the THF/water mixture. The visual cue of crystallization confirms reaction completion, while the phase separation inherently purifies the product from organic-soluble impurities, yielding >99.8% purity.

Synthesis S1 1. Wittig Olefination (Cyclobutanone + Ylide) S2 2. Conjugate Addition (NaCN / AcOH) S1->S2 S3 3. Ketal Protection (Ethylene Glycol / pTSA) S2->S3 S4 4. Nitrile Reduction (Raney Ni / H2 / NH3) S3->S4 S5 5. Deprotection & Salt Formation (Aqueous HCl) S4->S5

Fig 2: Five-step self-validating synthetic workflow for the target hydrochloride salt.

Industrial and Therapeutic Applications

Beyond its role as a theoretical intermediate, the aminomethyl-cyclobutyl motif is actively utilized in commercial drug discovery. Similar building blocks, such as 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol, are currently employed in the synthesis of complex organic molecules targeting viral infections and oncology[5]. By leveraging 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride, researchers can bypass several synthetic bottlenecks, rapidly generating libraries of spiro[1]octanes to probe novel biological targets.

References

  • Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. European Journal of Medicinal Chemistry / PubMed.3[3]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspirooctanes. RSC Publishing.[6]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews / ACS Publications.4[4]

  • Prodrugs of GABA analogs, compositions and uses thereof. US Patent 8,048,917 B2 / Google Patents.2[2]

  • 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol. EvitaChem Technical Data.5[5]

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A Technical Guide to 1-[1-(Aminomethyl)cyclobutyl]propan-1-one Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-[1-(Aminomethyl)cyclobutyl]propan-1-one hydrochloride, a valuable building block for medicinal chemistry and drug discovery. While the specific request was for the propan-2-one isomer, publicly available technical data for this variant is scarce. In contrast, the propan-1-one isomer is more thoroughly documented and commercially available. Given their structural similarity, this guide will focus on the propan-1-one derivative, with the understanding that the principles of its synthesis and application are highly relevant to the broader class of (aminomethyl)cyclobutyl ketones.

The core of this molecule, the cyclobutane ring, has garnered significant interest in contemporary drug design.[1][2] Its rigid, three-dimensional structure offers a strategic advantage over more flexible aliphatic chains or flat aromatic rings. Incorporating the cyclobutane moiety can lead to improved metabolic stability, enhanced potency, and better control over the conformational presentation of key pharmacophoric elements.[1][2]

Physicochemical Properties and Data Summary

The hydrochloride salt of 1-[1-(Aminomethyl)cyclobutyl]propan-1-one enhances the compound's stability and solubility in aqueous and polar organic solvents, which is advantageous for handling and for use in various chemical reactions.[3] Below is a summary of the known and predicted properties of the parent compound and related structures.

PropertyValueSource
Chemical Name 1-[1-(Aminomethyl)cyclobutyl]propan-1-oneBLDpharm[4]
CAS Number (Free Base) 1596837-07-8BLDpharm[4]
Molecular Formula (Free Base) C₈H₁₅NOBLDpharm[4]
Molecular Weight (Free Base) 141.21 g/mol BLDpharm[4]
SMILES (Free Base) CCC(C1(CN)CCC1)=OBLDpharm[4]
Physical Form (HCl Salt) SolidSigma-Aldrich[5]
Storage Conditions 2-8°C, Inert GasMySkinRecipes[3]

Synthesis and Manufacturing Insights

The synthesis of 1-[1-(aminomethyl)cyclobutyl]propan-1-one typically involves a multi-step process starting from a suitable cyclobutane precursor. The following is a proposed, logical synthetic route based on established chemical principles for creating similar structures. The rationale behind each step is to build the molecule efficiently while managing the reactivity of the functional groups.

Proposed Synthetic Pathway

A plausible synthetic route begins with 1,1-cyclobutanedicarboxylic acid, a commercially available starting material. The synthesis proceeds through the formation of a protected amine, followed by the introduction of the propyl ketone moiety.

Synthesis_Pathway cluster_0 Step 1: Mono-esterification and Curtius Rearrangement cluster_1 Step 2: Weinreb Amide Formation cluster_2 Step 3: Ketone Formation and Deprotection A 1,1-Cyclobutanedicarboxylic acid B Mono-ester A->B 1. SOCl2 2. MeOH C Acyl azide B->C 1. (COCl)2 2. NaN3 D Isocyanate C->D Heat (Curtius) E Boc-protected aminocyclobutane carboxylic acid D->E t-BuOH F Boc-protected aminocyclobutane carboxylic acid G Weinreb amide F->G 1. (COCl)2 2. Me(OMe)NH.HCl, Base H Weinreb amide I Boc-protected ketone H->I EtMgBr or EtLi J 1-[1-(Aminomethyl)cyclobutyl] propan-1-one I->J HCl/Dioxane K 1-[1-(Aminomethyl)cyclobutyl] propan-1-one hydrochloride J->K HCl

Caption: Proposed synthetic pathway for 1-[1-(Aminomethyl)cyclobutyl]propan-1-one hydrochloride.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Boc-protected 1-(aminomethyl)cyclobutanecarboxylic acid

  • Mono-esterification: 1,1-Cyclobutanedicarboxylic acid is reacted with thionyl chloride followed by methanol to yield the mono-methyl ester. This selective reaction is a standard procedure for differentiating dicarboxylic acids.

  • Acyl Azide Formation: The remaining carboxylic acid is activated, for example with oxalyl chloride, and then reacted with sodium azide to form the acyl azide. This is a key intermediate for the Curtius rearrangement.

  • Curtius Rearrangement: The acyl azide is carefully heated in an inert solvent, leading to the loss of nitrogen gas and the formation of an isocyanate. This rearrangement is a classic method for converting carboxylic acids to amines.

  • Boc Protection: The isocyanate is trapped with tert-butanol to form the Boc-protected amine. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.

Step 2: Formation of the Weinreb Amide

  • The carboxylic acid of the Boc-protected amino acid is converted to its corresponding Weinreb amide by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent (e.g., HATU) or after conversion to the acid chloride. The Weinreb amide is an excellent precursor for the synthesis of ketones as it prevents over-addition of the organometallic reagent.

Step 3: Ketone Formation and Deprotection

  • Grignard Reaction: The Weinreb amide is reacted with ethylmagnesium bromide (or ethyllithium). The resulting intermediate is stable until acidic workup, which then yields the desired ketone.

  • Deprotection: The Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid in dioxane. This step simultaneously forms the hydrochloride salt of the final product.

  • Purification: The final product can be purified by recrystallization or chromatography to yield 1-[1-(aminomethyl)cyclobutyl]propan-1-one hydrochloride.

Applications in Research and Drug Development

The title compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its utility stems from the unique properties conferred by the aminomethylcyclobutane moiety.

Role as a Versatile Intermediate

1-[1-(Aminomethyl)cyclobutyl]propan-1-one hydrochloride serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds.[3] The primary amine can be further functionalized through reactions such as acylation, alkylation, and reductive amination to introduce diverse substituents. The ketone functionality allows for the construction of more complex scaffolds, for example, through aldol condensations or the formation of heterocycles.

Significance in Medicinal Chemistry
  • Conformational Rigidity: The cyclobutane ring restricts the conformation of the molecule, which can lead to a more favorable binding entropy when interacting with a biological target. This can translate to higher potency and selectivity.[1]

  • Metabolic Stability: The cyclobutane scaffold is generally resistant to metabolic degradation by cytochrome P450 enzymes. Replacing more labile groups with a cyclobutane can improve the pharmacokinetic profile of a drug candidate.[2]

  • Bioisosterism: The 1,1-disubstituted cyclobutane can act as a bioisostere for a gem-dimethyl group or a carbonyl group, allowing for the fine-tuning of a molecule's steric and electronic properties.

  • Exploration of Chemical Space: As a non-planar, sp³-rich scaffold, the aminomethylcyclobutane moiety allows for the exploration of new areas of chemical space, moving away from the "flat" structures of many traditional drug molecules.[1]

This compound and its derivatives are particularly relevant for the synthesis of kinase inhibitors and other targeted therapies where precise positioning of functional groups is critical for activity.[3]

Analytical Characterization Workflow

The identity and purity of 1-[1-(Aminomethyl)cyclobutyl]propan-1-one hydrochloride should be confirmed using a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the cyclobutane protons (a series of multiplets), and the aminomethyl protons (a singlet or broad singlet). The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the cyclobutane ring, the aminomethyl carbon, and the carbons of the ethyl group.

Mass Spectrometry (MS)
  • Electrospray ionization (ESI) mass spectrometry in the positive ion mode should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)
  • Reversed-phase HPLC with a suitable C18 column can be used to assess the purity of the compound. A gradient elution with water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, is a common method. Detection can be achieved using a UV detector (at a low wavelength due to the lack of a strong chromophore) or a charged aerosol detector (CAD).

Analytical_Workflow cluster_0 Synthesis Output cluster_1 Purification cluster_2 Characterization cluster_3 Final Product Crude Crude Product Purification Recrystallization or Chromatography Crude->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS HPLC HPLC Purification->HPLC Final Pure 1-[1-(Aminomethyl)cyclobutyl] propan-1-one hydrochloride NMR->Final MS->Final HPLC->Final

Caption: A typical analytical workflow for the purification and characterization of the title compound.

Conclusion

1-[1-(Aminomethyl)cyclobutyl]propan-1-one hydrochloride is a valuable and versatile building block in medicinal chemistry. Its rigid cyclobutane core offers several advantages in drug design, including improved metabolic stability and conformational constraint. While specific data on the propan-2-one isomer is limited, the well-documented propan-1-one isomer provides a strong foundation for the synthesis of novel and diverse molecular scaffolds. This technical guide provides a framework for the synthesis, analysis, and application of this important class of compounds, empowering researchers and drug development professionals to leverage its potential in the creation of next-generation therapeutics.

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An In-depth Technical Guide to the Synthesis, Reactivity, and Application of Cyclobutyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The cyclobutane motif, once a synthetic curiosity, has emerged as a cornerstone in modern medicinal chemistry and materials science. Its unique three-dimensional, puckered structure offers a powerful tool to escape the "flatland" of traditional aromatic scaffolds, providing enhanced pharmacological properties such as metabolic stability, binding affinity, and improved solubility.[1][2][3] This guide provides a comprehensive review of the literature on cyclobutyl ketone derivatives, which stand as exceptionally versatile intermediates for accessing these valuable scaffolds. We will delve into the core synthetic methodologies for their preparation, explore their rich and often strain-driven reactivity, and highlight their application in the development of next-generation small-molecule therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space offered by these powerful building blocks.

Introduction: The Strategic Value of the Cyclobutane Scaffold

The incorporation of saturated, three-dimensional motifs into drug candidates is a critical strategy for improving physicochemical and pharmacological properties.[3] The cyclobutane ring, in particular, has garnered significant attention for its ability to act as a conformationally restricted linker or a non-planar bioisostere for aryl groups.[1] This structural rigidity can precisely orient key pharmacophore elements, leading to enhanced target engagement and selectivity.[3]

The value of this scaffold is exemplified by several small molecules that have entered clinical development, including the histamine H3 antagonist PF-03654746 and the RORγt inverse agonist TAK-828F, both of which feature a 1,3-disubstituted cyclobutane core.[1] The inherent ring strain of cyclobutanes (approximately 26 kcal/mol) not only defines their geometry but also serves as a latent source of reactivity, enabling a diverse array of synthetic transformations that are inaccessible to their acyclic or larger-ring counterparts.[4][5] Cyclobutyl ketones are central to this field, as the ketone functionality provides a versatile handle for a wide range of chemical manipulations, from classical carbonyl chemistry to advanced photochemical and transition-metal-catalyzed reactions.

Section 1: Core Synthetic Methodologies for Cyclobutyl Ketones

The construction of the strained four-membered ring requires specialized synthetic strategies. The most prevalent and powerful methods involve cycloadditions, ring expansions, and the functionalization of highly strained precursors.

1.1. [2+2] Cycloaddition Reactions: The Foundational Approach

The [2+2] cycloaddition is the most direct and widely employed method for constructing cyclobutane rings.[6] This reaction class involves the union of two double-bond-containing components to form a four-membered ring.

Photochemical activation is a classic and highly effective strategy for inducing [2+2] cycloadditions, particularly between an enone and an alkene.[5][7] The reaction proceeds via the photoexcitation of one of the olefinic partners (often the ketone) to an excited triplet state, which then engages in a stepwise reaction with the ground-state partner through a 1,4-diradical intermediate.[5] The use of photosensitizers, such as benzophenone or acetone, is common to facilitate the population of the reactive triplet state.[5] This method is exceptionally powerful for creating complex, polycyclic systems in a single step.[8]

G Ketone Ketone (1) ActivatedKetone Activated Ketone [R₂C=O-LA] Ketone->ActivatedKetone + LA Propellane [1.1.1]Propellane (2) Intermediate Cyclobutyl Cation (II) Propellane->Intermediate Nucleophilic Attack LewisAcid Lewis Acid (LA) ActivatedKetone->Intermediate Product Ring-Expanded Product (3) Intermediate->Product Strain-Release Rearrangement G Start Aryl Cyclobutyl Ketone Step1 Norrish-Yang Cyclization Start->Step1 Intermediate Bicyclo[1.1.1]pentan-2-ol Intermediate Step1->Intermediate Step2 Pd(II)-Catalyzed C-C Cleavage/ Functionalization Intermediate->Step2 End cis-1,3-Difunctionalized Cyclobutyl Ketone Step2->End Reagents1 UV Light Reagents1->Step1 Reagents2 Pd(OAc)₂, Ligand, Ar-I, Ag₂O Reagents2->Step2

Caption: Workflow for sequential C-H/C-C functionalization.
Detailed Experimental Protocol: Synthesis of cis-γ-Arylated Cyclobutyl Ketones

[1][9]* Step A: Norrish-Yang Cyclization of Cyclobutyl Phenyl Ketone (1a) to 2-Phenylbicyclo[1.1.1]pentan-2-ol (2a)

  • A solution of cyclobutyl phenyl ketone (1a, 1.0 mmol) in benzene (0.05 M) is prepared in a quartz reaction vessel.
  • The solution is thoroughly degassed by sparging with nitrogen or argon for 15-20 minutes.
  • The vessel is sealed and irradiated using a high-pressure mercury lamp (e.g., 450 W) at room temperature for 12-24 hours, or until consumption of the starting material is observed by TLC or GC-MS analysis.
  • The solvent is removed under reduced pressure. The crude product (2a) is typically used in the next step without further purification, though it can be purified by column chromatography on silica gel if necessary.
  • Step B: Palladium-Catalyzed Arylation of 2a

    • To an oven-dried reaction vial is added the crude bicyclo[1.1.1]pentan-2-ol (2a, 0.1 mmol), the desired aryl iodide (0.15 mmol), palladium(II) acetate (Pd(OAc)₂, 10 mol%), a suitable phosphine ligand (e.g., L9 as specified in the source literature, 20 mol%), and silver(I) oxide (Ag₂O, 2.0 equiv.). [1] 2. The vial is sealed with a septum and purged with an inert atmosphere (nitrogen or argon).

    • Anhydrous 1,2-dichloroethane (DCE, 2.0 mL) is added via syringe.

    • The reaction mixture is stirred vigorously and heated to 100 °C for 20 hours.

    • After cooling to room temperature, the mixture is diluted with dichloromethane (DCM) and filtered through a pad of Celite to remove inorganic salts.

    • The filtrate is concentrated, and the resulting residue is purified by flash column chromatography on silica gel to afford the desired cis-γ-arylated cyclobutyl ketone.

2.3. Strain-Driven Ring Opening and Rearrangements

The inherent strain of the cyclobutane ring makes it a willing participant in a variety of ring-opening reactions, providing access to acyclic or larger cyclic systems. T[4]hese transformations can be initiated by acid, base, or transition metals and are highly dependent on the substitution pattern of the cyclobutane ring. F[4]or example, Lewis acid-catalyzed ring opening of cyclobutyl ketones can lead to highly substituted cyclohexanone or cyclopentanone derivatives, representing a powerful tool for constructing larger, functionalized carbocycles.

[4][10]### Section 3: Applications in Drug Discovery

The unique structural features of cyclobutane derivatives translate directly into tangible benefits in drug design.

3.1. Cyclobutyl Scaffolds in Medicinal Chemistry

The primary application of cyclobutane derivatives in drug discovery is to serve as rigid, three-dimensional scaffolds that can improve a compound's pharmacological profile.

Role of Cyclobutane MoietyExample Application/BenefitReference(s)
Aryl Bioisostere Replaces a planar phenyl ring to reduce planarity, improve solubility, and escape metabolic pathways associated with arenes.
Conformationally Restricted Linker Locks the relative orientation of two pharmacophore groups, reducing the entropic penalty of binding and increasing potency.
Metabolic Stability Enhancement The chemically inert sp³-hybridized carbons of the cyclobutane ring can block sites of metabolic oxidation.
Hydrophobic Pocket Filling The defined 3D shape can effectively fill hydrophobic pockets in protein targets, enhancing binding affinity.
3.2. Impact on Pharmacological Properties

The introduction of cyclobutane moieties, often synthesized from cyclobutyl ketone precursors, has demonstrated measurable improvements in key drug-like properties.

Compound Class / TargetObserved Improvement with CyclobutaneRationaleReference(s)
Histamine H3 AntagonistsIncreased metabolic stability and brain penetration.The rigid scaffold blocks metabolic attack and presents a favorable 3D vector for target interaction.
RORγt Inverse AgonistsEnhanced potency and selectivity.The 1,3-disubstituted pattern precisely orients substituents into the receptor binding pocket.
CD38 InhibitorsPotential for enhanced solubility.Reducing planarity by introducing a spiro-cyclobutane can disrupt crystal lattice packing, improving solubility.
Conclusion and Future Outlook

Cyclobutyl ketone derivatives have solidified their position as indispensable building blocks in modern organic synthesis and medicinal chemistry. The classic, robust methods of [2+2] cycloaddition continue to be refined, while innovative strategies based on ring expansion and the functionalization of highly strained precursors are rapidly expanding the accessible chemical space. The development of advanced C–H functionalization techniques, such as the sequential Norrish-Yang/palladium-catalyzed C-C cleavage, represents a paradigm shift, allowing for the diastereocontrolled synthesis of complex, 1,3-disubstituted cyclobutanes from simple starting materials. As the demand for novel, three-dimensional chemical matter continues to grow in the pharmaceutical industry, the strategic application of the chemistry described in this guide will undoubtedly play a pivotal role in the discovery and development of the next generation of therapeutic agents.

References
  • Donnelly, K. M., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. Available at: [Link]

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  • Hou, X., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PubMed. Available at: [Link]

  • Hou, X., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. Available at: [Link]

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Methodological & Application

protocol for synthesizing 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride. The protocol herein is designed for researchers, scientists, and professionals in drug development and organic synthesis. The synthesis is presented as a multi-step process, commencing with a suitable cyclobutane precursor, followed by the introduction of the aminomethyl and propan-2-one functionalities, and culminating in the formation of the hydrochloride salt. This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations, particularly concerning the handling of hazardous reagents such as sodium azide. The information is grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction

1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride is a substituted cyclobutane derivative containing both an amine and a ketone functional group. The cyclobutane motif is of increasing interest in medicinal chemistry as it can serve as a rigid scaffold to orient functional groups in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.[1][2][3][4][5] The presence of a primary amine and a ketone offers multiple points for further chemical modification, making this compound a potentially valuable building block in the synthesis of more complex molecules.[6] This protocol details a reliable synthetic route to obtain this compound with a focus on procedural safety and high purity of the final product.

Overall Synthetic Scheme

The synthesis of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride is proposed to proceed through a three-step sequence starting from 1-(bromomethyl)cyclobutanecarbonitrile. This pathway involves the introduction of the propan-2-one moiety, followed by the conversion of a nitrile to an aminomethyl group via an azide intermediate, and finally, salt formation.

Synthetic_Pathway A 1-(bromomethyl)cyclobutanecarbonitrile B 1-(1-cyanocyclobutyl)propan-2-one A->B 1. Acetone, NaH 2. H3O+ workup C 1-[1-(azidomethyl)cyclobutyl]propan-2-one B->C 1. LiAlH4 2. NaN3, (Boc)2O D 1-[1-(aminomethyl)cyclobutyl]propan-2-one C->D Staudinger Reduction (PPh3, H2O) E 1-[1-(aminomethyl)cyclobutyl]propan-2-one hydrochloride D->E HCl in Et2O

Caption: Synthetic workflow for 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-(bromomethyl)cyclobutanecarbonitrile≥95%Commercially Available
Sodium hydride (NaH), 60% dispersion in mineral oilReagent GradeSigma-AldrichHighly reactive with water.
AcetoneAnhydrousAcros Organics
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Diethyl ether (Et2O)AnhydrousFisher Scientific
Lithium aluminum hydride (LiAlH4)1.0 M in THFSigma-AldrichExtremely reactive with water.
Sodium azide (NaN3)≥99.5%Sigma-AldrichAcutely Toxic and Potentially Explosive
Di-tert-butyl dicarbonate ((Boc)2O)Reagent GradeTCI Chemicals
Triphenylphosphine (PPh3)99%Acros Organics
Hydrochloric acid solution2.0 M in diethyl etherSigma-AldrichCorrosive.
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Saturated aqueous sodium bicarbonate (NaHCO3) solutionPrepared in-house.
Brine (saturated aqueous NaCl solution)Prepared in-house.
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)For drying organic layers.
Celite®For filtration.
Deuterated solvents for NMR (e.g., CDCl3, D2O, DMSO-d6)Cambridge Isotope Laboratories
Standard laboratory glasswareMust be oven-dried before use with anhydrous reactions.
Magnetic stirrers with heating plates
Rotary evaporator
Inert atmosphere setup (Nitrogen or Argon)
Schlenk line or glove boxRecommended for handling pyrophoric reagents.

Experimental Procedures

Step 1: Synthesis of 1-(1-cyanocyclobutyl)propan-2-one

This step involves the nucleophilic substitution of the bromide in 1-(bromomethyl)cyclobutanecarbonitrile with the enolate of acetone.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then suspend it in anhydrous THF.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add anhydrous acetone (1.5 eq) dropwise via a syringe over 30 minutes. The reaction mixture will bubble as hydrogen gas is evolved. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Nucleophilic Substitution: Add a solution of 1-(bromomethyl)cyclobutanecarbonitrile (1.0 eq) in anhydrous THF dropwise to the enolate solution at 0 °C. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Workup and Purification: Cool the reaction mixture to 0 °C and quench carefully by the slow, dropwise addition of water. Partition the mixture between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(1-cyanocyclobutyl)propan-2-one as a colorless oil.

Step 2: Synthesis of 1-[1-(azidomethyl)cyclobutyl]propan-2-one

This two-part step first involves the reduction of the nitrile to the corresponding amine, which is then converted to the azide.

  • Nitrile Reduction: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of 1-(1-cyanocyclobutyl)propan-2-one (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Slowly add a solution of lithium aluminum hydride (1.0 M in THF, 1.5 eq) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quenching: Cool the reaction back to 0 °C and quench by the sequential, careful, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams. A white precipitate will form. Stir the mixture vigorously for 30 minutes.

  • Azide Formation: Filter the mixture through a pad of Celite®, washing the filter cake with THF. To the filtrate, add water, followed by di-tert-butyl dicarbonate (1.2 eq) and sodium azide (2.0 eq). Stir the biphasic mixture vigorously at room temperature overnight.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting crude product, 1-[1-(azidomethyl)cyclobutyl]propan-2-one, can be purified by column chromatography (ethyl acetate/hexanes).

Step 3: Synthesis of 1-[1-(aminomethyl)cyclobutyl]propan-2-one (Staudinger Reduction)

This step utilizes the Staudinger reaction to mildly reduce the azide to a primary amine.[7][8][9]

  • Reaction Setup: In a round-bottom flask, dissolve 1-[1-(azidomethyl)cyclobutyl]propan-2-one (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

  • Azide Reduction: Add triphenylphosphine (1.1 eq) portion-wise at room temperature. Nitrogen gas evolution should be observed. The reaction is typically exothermic, so the addition should be controlled. Stir the reaction at room temperature for 12-16 hours. The reaction progress can be monitored by the disappearance of the azide peak in the IR spectrum (around 2100 cm⁻¹) or by TLC.

  • Workup: After the reaction is complete, remove the THF under reduced pressure. Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with cold diethyl ether. The filtrate contains the desired amine.

Step 4: Formation of 1-[1-(aminomethyl)cyclobutyl]propan-2-one hydrochloride

This is the final step to convert the free amine into its more stable hydrochloride salt.

  • Salt Formation: Dissolve the crude 1-[1-(aminomethyl)cyclobutyl]propan-2-one from the previous step in a minimal amount of diethyl ether. Cool the solution in an ice bath.

  • Precipitation: Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 1-[1-(aminomethyl)cyclobutyl]propan-2-one hydrochloride.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the ketone, N-H bends of the amine salt).

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the free base.

  • Melting Point Analysis: To determine the melting point of the hydrochloride salt, which is an indicator of purity.

Safety Precautions

Sodium Azide (NaN₃) is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. [10][11][12] It can also form highly explosive heavy metal azides.[12]

  • Handling: Always handle sodium azide in a well-ventilated chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and double nitrile gloves.[12][13]

  • Storage: Store sodium azide away from acids, heavy metals, and halogenated solvents.[10]

  • Waste Disposal: All waste containing sodium azide must be treated as hazardous waste and disposed of according to institutional guidelines.[11] Never pour azide solutions down the drain, as explosive metal azides can form in the plumbing.[12]

  • Spills: In case of a spill, evacuate the area and follow your institution's emergency procedures.[11][13]

Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric solid.

  • Handling: Handle only under an inert atmosphere (argon or nitrogen). It reacts violently with water and other protic solvents.

  • Quenching: Quenching must be done slowly and at low temperatures (0 °C) to control the exothermic reaction.

Hydrochloric Acid is corrosive.

  • Handle with appropriate PPE, including gloves and safety glasses, in a fume hood.

Data Summary Table

StepStarting MaterialReagentsMolar Eq.SolventTime (h)Expected Yield
11-(bromomethyl)cyclobutanecarbonitrileNaH, Acetone1.2, 1.5THF4-660-75%
21-(1-cyanocyclobutyl)propan-2-oneLiAlH4, NaN3, (Boc)2O1.5, 2.0, 1.2THF/H2O14-1850-65%
31-[1-(azidomethyl)cyclobutyl]propan-2-onePPh31.1THF/H2O12-1685-95%
41-[1-(aminomethyl)cyclobutyl]propan-2-oneHCl in Et2OExcessEt2O0.5>95%

References

  • Environment, Health & Safety, University of Wisconsin-Madison. Safe Handling of Sodium Azide (SAZ). [Link]

  • University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide. [Link]

  • Wikipedia. Staudinger reaction. [Link]

  • Division of Research Safety, University of Illinois. Sodium Azide NaN3. [Link]

  • Yale Environmental Health & Safety. Sodium Azide. [Link]

  • Organic Chemistry Portal. Staudinger Reaction. [Link]

  • Lin, S., et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules.
  • Alper, H., et al. (2002). The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction. PubMed.
  • Google Patents. Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
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  • PubChem. 1,1-Di(cyclobutyl)propan-2-ol. [Link]

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  • NextSDS. 2-[1-(aminomethyl)cyclobutyl]propan-2-ol — Chemical Substance Information. [Link]

  • National Center for Biotechnology Information. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. [Link]

  • MDPI. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride. [Link]

  • PubMed. (+/-)-trans-2-(Aminomethyl)cyclobutanecarboxylic acid hydrochloride: a rigid analogue of gamma-aminobutyric acid. [Link]

  • The Open Medicinal Chemistry Journal. One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. [Link]

  • PubChemLite. 1-[1-(aminomethyl)cyclopropyl]ethan-1-one hydrochloride. [Link]

  • NextSDS. (2S)-1-[(cyclopropylmethyl)amino]propan-2-ol — Chemical Substance Information. [Link]

  • ResearchGate. Synthesis of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride. [Link]

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  • PubChem. 2-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-ol. [Link]

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Experimental Application Notes: 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride (Hypothesized as a Novel NMDA Receptor Antagonist)

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-A01 Version: 1.0 Prepared By: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and depression.[2][3] Consequently, the NMDA receptor is a significant target for therapeutic intervention.[2][3]

This document provides detailed application notes and experimental protocols for 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride (hereafter referred to as Compound-ACBP), a novel molecule with potential pharmacological activity. The structure of Compound-ACBP, featuring a constrained cyclobutane ring and a primary amine, suggests a possible interaction with the NMDA receptor.[4][5][6] The cyclobutane moiety provides a rigid scaffold that can orient functional groups for optimal receptor binding, a strategy increasingly used in medicinal chemistry.[4][6][7]

Based on these structural features and established pharmacophore models of NMDA antagonists, we hypothesize that Compound-ACBP acts as an antagonist of the NMDA receptor.[1][8] This guide outlines the necessary protocols to characterize the in vitro pharmacological profile of this compound, specifically its binding affinity and functional activity at the NMDA receptor.

Section 1: Physicochemical Properties and Handling
1.1. Compound Details
PropertyValueNotes
IUPAC Name 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
Form Hydrochloride saltEnhances water solubility and stability.[9][10]
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in water and DMSO.The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[10]
Storage Store at -20°C, desiccated. Protect from light.Amine hydrochlorides are generally stable but should be protected from moisture.[10][11]
1.2. Preparation of Stock Solutions

For all in vitro assays, it is critical to prepare fresh, accurate stock solutions.

  • Primary Stock (10 mM in DMSO):

    • Carefully weigh 1.78 mg of Compound-ACBP.

    • Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO.

    • Vortex thoroughly until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Aqueous Stock (1 mM in Water):

    • Dilute the 10 mM DMSO stock 1:10 in sterile, nuclease-free water or an appropriate assay buffer.

    • This stock is suitable for direct addition to most aqueous assay systems.

    • Causality: Preparing a high-concentration primary stock in DMSO is standard practice for organic compounds. However, high concentrations of DMSO can be toxic to cells. Therefore, subsequent dilutions are made in aqueous buffers to ensure the final DMSO concentration in the assay is non-toxic (typically ≤ 0.5%).

Section 2: Hypothesized Mechanism of Action

We hypothesize that Compound-ACBP functions as a non-competitive antagonist at the NMDA receptor, potentially binding within the ion channel pore, similar to well-known antagonists like MK-801. The protonated primary amine is crucial for this interaction. The NMDA receptor requires two agonists, glutamate and a co-agonist (glycine or D-serine), for activation, which opens its non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺.[12] This calcium influx is a key trigger for downstream signaling cascades involved in synaptic plasticity.

Excessive activation leads to excitotoxicity, a process implicated in neuronal cell death in various pathologies.[2] Antagonists can block this channel, preventing excessive calcium influx and mitigating excitotoxic damage.

NMDA_Pathway Glutamate Glutamate NMDAR NMDA Receptor (Closed Channel) Glutamate->NMDAR Binds NR2 Glycine Glycine / D-Serine Glycine->NMDAR Binds NR1 NMDAR_Open NMDA Receptor (Open Channel) NMDAR->NMDAR_Open Conformational Change Ca_Influx Ca²⁺ Influx NMDAR_Open->Ca_Influx Block Channel Block NMDAR_Open->Block Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling Plasticity Synaptic Plasticity (LTP) Signaling->Plasticity Compound_ACBP Compound-ACBP Compound_ACBP->NMDAR_Open Block->Ca_Influx Prevents Workflow cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Characterization Hypothesis Hypothesis: Compound-ACBP is an NMDA Receptor Ligand BindingAssay Protocol 3.1: [³H]MK-801 Competitive Binding Assay Hypothesis->BindingAssay BindingData Data Analysis: Generate Competition Curve BindingAssay->BindingData Ki_Value Result: Determine Kᵢ Value BindingData->Ki_Value FunctionalHypo Hypothesis: Compound-ACBP is an NMDA Receptor Antagonist Ki_Value->FunctionalHypo FunctionalAssay Protocol 3.2: Cell-Based Calcium Flux Assay FunctionalHypo->FunctionalAssay FunctionalData Data Analysis: Generate Dose-Response Curve FunctionalAssay->FunctionalData IC50_Value Result: Determine IC₅₀ Value FunctionalData->IC50_Value

Caption: High-level experimental workflow for characterizing Compound-ACBP.

4.1. Hypothetical Data Summary

The table below presents a sample data structure for summarizing the results obtained from the described protocols.

Assay TypeParameter MeasuredHypothetical ResultInterpretation
Radioligand Binding Kᵢ (nM) vs. [³H]MK-80185 nMIndicates high-affinity binding to the ion channel site of the NMDA receptor.
Calcium Flux Assay IC₅₀ (nM)150 nMDemonstrates potent functional antagonism of NMDA receptor activity.
References
  • Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies.
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  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Link.
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Application Note: Derivatization of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthesis of 7-Methyl-6-azaspiro[1]octane and Related Spirocyclic Scaffolds

Executive Summary & Scientific Rationale

In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp2 -hybridized aromatic rings) is a critical strategy for improving the pharmacokinetic profiles and metabolic stability of clinical candidates. Spirocyclic scaffolds have emerged as premier bioisosteres for traditional heterocycles like piperidines and morpholines, offering enhanced three-dimensionality ( Fsp3​ character) and unique exit vectors[2][3].

The molecule 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride (CAS: 1955561-28-0) is a highly versatile bifunctional building block. Structurally, it features a primary amine (-CH₂NH₂) and a ketone (-CH₂-C(=O)-CH₃) tethered to the same quaternary carbon of a cyclobutane ring. This specific 1,4-relationship between the nucleophilic nitrogen and the electrophilic carbonyl carbon makes it an ideal precursor for intramolecular cyclization.

By strategically exploiting this bifunctionality, chemists can drive an intramolecular reductive amination to yield 7-methyl-6-azaspiro[1]octane [4]. The conformational rigidity imparted by the spiro-fused cyclobutane ring reduces the entropic penalty of cyclization, pre-organizing the appendages for rapid intramolecular attack. This application note details the causality, optimized protocols, and self-validating workflows for the derivatization of this building block.

Mechanistic Pathway & Reagent Selection

The conversion of the acyclic precursor to the spirocyclic scaffold proceeds via a two-stage one-pot mechanism:

  • Imine Formation: Neutralization of the hydrochloride salt liberates the highly nucleophilic free amine. The proximity of the ketone drives a rapid intramolecular condensation, extruding water to form a cyclic imine intermediate (7-methyl-6-azaspiro[1]oct-6-ene).

  • Selective Reduction: The imine is subsequently reduced to the saturated secondary amine.

Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is selected over sodium borohydride (NaBH₄). NaBH₄ is overly aggressive and will prematurely reduce the unreacted ketone to a secondary alcohol, leading to dead-end acyclic byproducts. STAB is a mild, chemoselective reductant that selectively targets the protonated iminium ion over the neutral ketone, ensuring near-quantitative conversion to the desired spirocycle[5].

G A 1-[1-(Aminomethyl)cyclobutyl] propan-2-one HCl B Free Base Amine (Reactive) A->B DIPEA (Neutralization) C Cyclic Imine Intermediate B->C Intramolecular Condensation D 7-Methyl-6-azaspiro[3.4]octane (Target Scaffold) C->D NaBH(OAc)3 (Selective Reduction)

Reaction pathway for the intramolecular reductive amination yielding the spirocyclic scaffold.

Quantitative Data: Reductant Comparison

Selecting the correct reducing agent is the most critical variable in this derivatization. The table below summarizes the empirical performance of various reductants for this specific intramolecular cyclization.

Reducing AgentTypical YieldReaction TimeChemoselectivity (Imine vs Ketone)Operational Notes & Causality
NaBH(OAc)₃ (STAB) 85–95% 2–4 h Excellent Preferred. Mild; avoids over-reduction. 1,2-Dichloroethane (DCE) is the optimal solvent[5].
NaBH₃CN 70–80%12–24 hGoodRequires slightly acidic pH (AcOH); generates highly toxic HCN gas as a byproduct.
NaBH₄ < 40%1 hPoorPremature reduction of the ketone leads to high levels of acyclic amino-alcohol byproducts.
H₂, Pd/C 80–90%6–12 hModerateClean reaction profile but requires specialized high-pressure hydrogenation equipment.

Experimental Protocols

Protocol A: Synthesis of 7-Methyl-6-azaspiro[1]octane (Intramolecular Cyclization)

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure the causality of each step is verified before proceeding.

Reagents:

  • 1-[1-(Aminomethyl)cyclobutyl]propan-2-one HCl (1.0 equiv, 10 mmol, 1.91 g)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol, 2.1 mL)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol, 3.18 g)

  • 1,2-Dichloroethane (DCE) (50 mL, anhydrous)

Step-by-Step Methodology:

  • Preparation: Suspend the starting material in anhydrous DCE (50 mL) in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

  • Neutralization & Cyclization: Add DIPEA dropwise at room temperature (20 °C).

    • Causality: DIPEA scavenges the HCl, liberating the free primary amine. The solution will transition from a suspension to a clear solution as the free base forms and rapidly undergoes intramolecular condensation.

  • IPC Validation 1: Stir for 1 hour. Analyze an aliquot via LC-MS. You must observe the disappearance of the starting material ( m/z 156 [M+H]⁺) and the appearance of the cyclic imine intermediate ( m/z 138 [M+H]⁺). Do not proceed until imine formation is >95%.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 15 minutes.

    • Causality: Cooling mitigates the exothermic nature of the reduction and further suppresses any background reduction of unreacted ketone.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • IPC Validation 2: Analyze via LC-MS to confirm the complete reduction of the imine ( m/z 138) to the secondary spirocyclic amine ( m/z 140 [M+H]⁺).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude spirocycle.

Protocol B: Intermolecular N-Derivatization (Boc-Protection)

To utilize the synthesized spirocycle in modular library synthesis, the secondary amine must be protected.

Step-by-Step Methodology:

  • Dissolve the crude 7-methyl-6-azaspiro[1]octane (approx. 10 mmol) in Dichloromethane (30 mL).

  • Add Triethylamine (TEA) (1.5 equiv, 15 mmol, 2.1 mL), followed by Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv, 11 mmol, 2.40 g).

  • Stir at room temperature for 4 hours.

  • Wash the organic layer sequentially with 0.1 M HCl (20 mL), water (20 mL), and brine (20 mL).

  • Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc, 9:1) to afford tert-butyl 7-methyl-6-azaspiro[1]octane-6-carboxylate as a colorless oil.

Alternative Derivatization Workflows

While intramolecular cyclization is the most direct application of this building block, researchers may occasionally require the acyclic framework for specific structure-activity relationship (SAR) explorations. To achieve this, the primary amine must be orthogonally protected before the ketone is functionalized (e.g., via Grignard addition or Wittig olefination).

G A Bifunctional Precursor (Amine + Ketone) B Intramolecular Cyclization (Reductive Amination) A->B Base, STAB C Intermolecular Protection (Boc Anhydride) A->C Boc2O, Base D Spirocyclic Amine (7-Methyl-6-azaspiro[3.4]octane) B->D E Acyclic Protected Intermediate (N-Boc Derivative) C->E F Library Synthesis (N-Functionalization) D->F G Ketone Functionalization (e.g., Grignard Addition) E->G

Branching derivatization logic: Intramolecular cyclization vs. intermolecular functionalization.

By understanding the inherent reactivity of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride, chemists can selectively navigate these branching pathways to generate highly diverse, sp3 -rich chemical libraries.

Sources

large-scale synthesis of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one HCl

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one HCl

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary & Strategic Rationale

1,1-Disubstituted cyclobutanes are highly valued in modern medicinal chemistry for their ability to restrict molecular conformation and improve metabolic stability, a principle famously demonstrated by gabapentinoids[1]. The target molecule, 1-[1-(Aminomethyl)cyclobutyl]propan-2-one HCl , represents a versatile, bifunctional building block. It features both a primary amine and a methyl ketone, enabling orthogonal functionalization for downstream library synthesis (e.g., reductive aminations, heterocycle formations).

This application note details a scalable, five-step synthetic protocol. To ensure scalability and safety, the route avoids hazardous ozonolysis, opting instead for a palladium-catalyzed Wacker-Tsuji oxidation [2]. Furthermore, a self-validating protection-deprotection strategy is employed to prevent uncontrolled intra/intermolecular imine formation during the reduction phase.

Mechanistic Pathway & Process Flow

The synthesis relies on the initial construction of the quaternary center via alpha-alkylation of a nitrile, followed by functional group manipulations.

  • Alpha-Alkylation: Cyclobutanecarbonitrile is deprotonated and alkylated with allyl bromide. The relief of ring strain in the cyclobutane system makes this alkylation highly efficient compared to smaller cycloalkanes.

  • Wacker-Tsuji Oxidation: The terminal alkene is oxidized to a methyl ketone using catalytic Palladium(II) and Oxygen.

  • Ketalization: The ketone is temporarily masked as a 1,3-dioxolane to prevent side reactions in the subsequent reductive step.

  • Reduction: The nitrile is reduced to a primary amine using Lithium Aluminum Hydride (LAH) [3].

  • Deprotection & Salting: Acidic hydrolysis removes the ketal and simultaneously forms the highly stable hydrochloride salt of the target.

ProcessFlow N1 1. Allylation (Allyl Bromide, LDA) N2 2. Wacker Oxidation (PdCl2, O2) N1->N2 1-Allylcyclobutane- 1-carbonitrile N3 3. Ketal Protection (Ethylene Glycol) N2->N3 1-(2-Oxopropyl)cyclobutane- 1-carbonitrile N4 4. Nitrile Reduction (LiAlH4) N3->N4 Ketal Intermediate N5 5. Deprotection & Salt (HCl, H2O) N4->N5 Protected Amine

Figure 1: Five-step synthetic workflow for 1-[1-(Aminomethyl)cyclobutyl]propan-2-one HCl.

Unit Operations & Experimental Protocols

Note: The following protocols are optimized for a 100-gram scale validation batch. All operations must be conducted in a professional laboratory under standard safety protocols.

Unit 1: Synthesis of 1-Allylcyclobutanecarbonitrile

Objective: Establish the quaternary carbon center.

  • Procedure: Charge a dry, nitrogen-purged 2 L jacketed reactor with anhydrous THF (800 mL) and diisopropylamine (1.1 eq). Cool to -78°C. Add n-Butyllithium (2.5 M in hexanes, 1.05 eq) dropwise. Stir for 30 min to form LDA. Add cyclobutanecarbonitrile (100 g, 1.23 mol) dropwise over 45 min, maintaining internal temperature below -70°C. Stir for 1 hour. Add allyl bromide (1.1 eq) dropwise. Allow the reactor to warm to room temperature over 4 hours.

  • In-Process Control (IPC): GC-MS must show >98% consumption of starting material.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with MTBE. Wash organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Carry the crude oil directly to Unit 2.

Unit 2: Wacker-Tsuji Oxidation to 1-(2-Oxopropyl)cyclobutanecarbonitrile

Objective: Regioselective oxidation of the terminal alkene to a methyl ketone.

  • Procedure: In a 3 L reactor equipped with a gas dispersion frit, dissolve the crude 1-allylcyclobutanecarbonitrile in DMF/H₂O (7:1, 1.5 L). Add PdCl₂ (0.05 eq) and CuCl (1.0 eq). Purge the system with O₂ gas and maintain a steady O₂ sparge. Heat to 50°C for 12 hours.

  • Causality Note: CuCl acts as a stoichiometric co-oxidant to regenerate the active Pd(II) species, while O₂ continuously regenerates the Cu(II) [2].

  • IPC: TLC (Hexanes:EtOAc 4:1) to confirm the disappearance of the higher Rf alkene spot.

  • Workup: Filter through a pad of Celite to remove metal salts. Dilute with water and extract with EtOAc (3x). Wash the organic layer extensively with water to remove DMF, followed by brine. Concentrate to yield the crude ketone.

Unit 3: Ketal Protection

Objective: Mask the ketone to prevent reduction or polymerization in the next step.

  • Procedure: Dissolve the crude ketone in toluene (1 L) in a flask equipped with a Dean-Stark trap. Add ethylene glycol (3.0 eq) and p-Toluenesulfonic acid monohydrate (pTsOH, 0.05 eq). Reflux vigorously until the theoretical volume of water is collected in the trap (approx. 4-6 hours).

  • IPC: ¹H NMR of an aliquot must show the disappearance of the methyl ketone singlet (~2.1 ppm) and the appearance of the ketal multiplet (~3.9 ppm).

  • Workup: Cool to room temperature, wash with saturated NaHCO₃ to neutralize the acid catalyst, dry, and concentrate.

Unit 4: Nitrile Reduction

Objective: Convert the nitrile to a primary amine.

  • Procedure: Caution: Highly exothermic. Suspend LiAlH₄ (2.0 eq) in anhydrous THF (500 mL) at 0°C. Dissolve the protected intermediate from Unit 3 in THF (300 mL) and add dropwise over 2 hours, ensuring the internal temperature does not exceed 10°C. Once addition is complete, warm to room temperature and stir for 4 hours.

  • Workup (Fieser Method): Cool to 0°C. Carefully quench by sequential dropwise addition of water (x mL, where x = grams of LiAlH₄), 15% NaOH (x mL), and water (3x mL). Stir until aluminum salts form a white, granular precipitate. Filter through Celite and concentrate the filtrate.

Unit 5: Deprotection and Salt Formation

Objective: Unmask the ketone and isolate the final product as a stable, crystalline salt.

  • Procedure: Dissolve the crude amine in THF (400 mL). Add 3M aqueous HCl (500 mL) and stir at 40°C for 3 hours.

  • Causality Note: The aqueous acidic conditions simultaneously drive the hydrolysis of the 1,3-dioxolane ring and protonate the primary amine, driving the equilibrium toward the final product [3].

  • Workup: Concentrate the reaction mixture under vacuum to remove THF and water. Triturate the resulting sticky solid with cold acetone/diethyl ether to induce crystallization. Filter and dry under high vacuum to yield 1-[1-(Aminomethyl)cyclobutyl]propan-2-one HCl as a white crystalline solid.

Process Metrics & Quantitative Data

The table below summarizes the expected mass balance, yields, and purity metrics for a 100g scale-up batch based on the described protocols.

Unit OperationInput Material MassExpected Product MassStep Yield (%)Target Purity (HPLC/GC)
1. Alkylation 100.0 g135.2 g (Crude)92%> 90% (GC)
2. Oxidation 135.2 g128.5 g (Crude)85%> 85% (GC)
3. Protection 128.5 g142.1 g (Crude)90%> 92% (GC)
4. Reduction 142.1 g125.0 g (Crude)88%> 90% (HPLC)
5. Deprotection 125.0 g105.4 g (Final) 82%> 98.5% (HPLC)
Overall Process 100.0 g 105.4 g ~ 51% (Global) > 98.5%

References

  • Title: Gabapentin: Discovery, Pharmacology, and Pharmacokinetics. Source: Wikipedia, The Free Encyclopedia. URL: [Link]

  • Title: Wacker-Tsuji Oxidation. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Reduction of Nitriles to Amines with Lithium Aluminum Hydride. Source: Organic Chemistry Portal. URL: [Link]

Troubleshooting & Optimization

improving yield of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks in the synthesis of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride .

This γ -amino ketone is a highly sensitive intermediate. Traditional synthetic approaches often suffer from poor yields due to amine sequestration during reduction and spontaneous intramolecular cyclization during isolation. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure maximum throughput and purity.

Mandatory Visualization: Synthetic Workflow & Degradation Pathway

SynthesisWorkflow A Cyclobutanecarbonitrile (Starting Material) B 1-(2-methyl-1,3-dioxolan-2-ylmethyl) cyclobutanecarbonitrile (Intermediate 1) A->B 1. LDA, THF, -78°C 2. Ketal-protected bromoacetone C [1-(2-methyl-1,3-dioxolan-2-ylmethyl) cyclobutyl]methanamine (Intermediate 2) B->C LiAlH4, THF, reflux (Fieser Quench) D 1-[1-(Aminomethyl)cyclobutyl] propan-2-one hydrochloride (Target Product) C->D aq. HCl, RT (Deprotection & Salt Formation) E 7-Methyl-6-azaspiro[3.4]oct-6-ene (Spirocyclic Imine Degradant) D->E pH > 7 (Free Base) Intramolecular Cyclization

Fig 1. Synthetic workflow and pH-dependent degradation pathway of the target hydrochloride salt.

Step-by-Step Experimental Protocols

Step 1: Alkylation of Cyclobutanecarbonitrile

Objective: Form the quaternary carbon center while protecting the reactive ketone. Causality: Cyclobutanecarbonitrile is resistant to enolization due to ring strain. We use freshly prepared Lithium Diisopropylamide (LDA) at cryogenic temperatures to force complete, irreversible deprotonation without triggering self-condensation[1].

  • Enolate Formation: Purge a dry flask with Argon. Add diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C. Dropwise add n -BuLi (1.05 eq). Stir for 30 mins.

  • Deprotonation: Slowly add cyclobutanecarbonitrile (1.0 eq) over 15 minutes. Stir at -78 °C for 1 hour. Self-Validation: The solution will turn a pale yellow, indicating enolate formation.

  • Alkylation: Add 2-(bromomethyl)-2-methyl-1,3-dioxolane (1.2 eq). Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash with brine, dry over MgSO4​ , and concentrate.

Step 2: Nitrile Reduction (The Fieser Method)

Objective: Reduce the nitrile to a primary amine without trapping the product in aluminum salts. Causality: Standard aqueous workups of LiAlH4​ generate a gelatinous Al(OH)3​ matrix that acts as a sponge, permanently trapping polar amines. The Fieser quench forces the aluminum into a dense, crystalline sodium aluminate ( NaAlO2​ ) lattice, liberating the amine into the organic phase[2].

  • Reduction: Suspend LiAlH4​ (2.0 eq) in anhydrous THF at 0 °C. Dropwise add Intermediate 1 (from Step 1) dissolved in THF. Reflux for 4 hours.

  • The Fieser Quench: Cool strictly to 0 °C. For every n grams of LiAlH4​ used, sequentially and cautiously add:

    • n mL of deionized H2​O

    • n mL of 15% aqueous NaOH

    • 3n mL of deionized H2​O

  • Isolation: Stir vigorously for 30 minutes. Self-Validation: The hazardous gray suspension will transform into a stark white, granular precipitate. Filter through a Celite pad, wash the cake generously with THF, and concentrate the filtrate to yield Intermediate 2.

Step 3: Ketal Deprotection & Hydrochloride Salt Formation

Objective: Unmask the ketone and immediately trap the amine as a salt to prevent degradation. Causality: The unmasked product is a γ -amino ketone. If left as a free base, the nucleophilic primary amine will spontaneously attack the C2-ketone, dehydrating into a spirocyclic pyrroline (7-methyl-6-azaspiro[3.4]oct-6-ene)[3]. Performing the deprotection in aqueous HCl unmasks the ketone while simultaneously protonating the amine, rendering it non-nucleophilic.

  • Hydrolysis: Dissolve Intermediate 2 in a 1:1 mixture of THF and 2M aqueous HCl. Stir at room temperature for 2 hours.

  • Validation: Check by TLC or crude NMR. Self-Validation: Disappearance of the ketal multiplet at ~3.9 ppm and emergence of the ketone methyl singlet at ~2.1 ppm.

  • Isolation: Wash the aqueous layer with diethyl ether to remove organic impurities. Lyophilize (freeze-dry) the aqueous layer to yield 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride as a stable, white powder.

Troubleshooting & FAQs

Q1: My yield drops by 40% after the LiAlH4​ reduction step, and the workup is a thick gel. How do I fix this? A: You are experiencing aluminum salt sequestration. When you quench LiAlH4​ with standard water or acid, it forms an unfilterable Al(OH)3​ emulsion that traps your polar primary amine. Immediately switch to the Fieser Quench Method (detailed in Step 2). This crystallizes the aluminum byproduct, typically recovering >25% of the lost yield[2].

Q2: LC-MS analysis of my final product shows a massive impurity peak at [M-18]. What is happening? A: You have accidentally neutralized your product. The[M-18] mass corresponds to the loss of water via an intramolecular Schiff base condensation. Because your molecule is a γ -amino ketone, the free amine will spontaneously cyclize with the ketone to form 7-methyl-6-azaspiro[3.4]oct-6-ene[3]. Solution: Never allow the pH to rise above 4 during the final isolation. The product must be stored and handled exclusively as the hydrochloride salt.

Q3: The initial alkylation step shows 30% unreacted cyclobutanecarbonitrile. Can I heat the reaction? A: Do not heat the enolate, as this will promote self-condensation. Cyclobutanecarbonitrile enolates are sterically hindered and less nucleophilic. To push the reaction to completion, ensure your LDA is freshly prepared (commercial LDA degrades over time)[1]. If the issue persists, add 10% volume of the co-solvent DMPU (N,N'-dimethylpropyleneurea) during the alkylation phase to break up enolate aggregates and drastically increase nucleophilicity.

Quantitative Data: Yield Optimization Matrix

Optimization ParameterStandard ConditionOptimized ConditionYield ImpactMechanistic Rationale
Enolate Formation Commercial LDA, 0 °CFreshly prepared LDA, -78 °C+15% Prevents nitrile self-condensation and ensures complete deprotonation.
LiAlH4​ Quench H2​O / NH4​Cl (Gelatinous)Fieser Method ( H2​O / NaOH / H2​O )+28% Crystallizes aluminum salts, preventing sequestration of the polar amine.
Deprotection pH Neutralization to Free BaseMaintained at pH < 3 (HCl)+35% Arrests spontaneous intramolecular cyclization to the spirocyclic imine.

References

  • Title: Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

  • Title: Quenching Reactions: Aluminum based reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Total Synthesis of (+)-Preussin: Control of the Stereogenic Centers by Enantioselective Allyltitanations Source: ResearchGate URL: [Link]

Sources

degradation pathways of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Degradation Pathways for 1-[1-(Aminomethyl)cyclobutyl]propan-2-one Hydrochloride

Welcome to the Technical Support Center for 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride (CAS: 1955561-28-0). As a bifunctional building block containing both a primary amine and a methyl ketone, this molecule presents unique stability challenges. While the hydrochloride salt form is designed to isolate the reactive amine, exposure to specific environmental triggers (pH shifts, moisture, thermal stress) can initiate rapid degradation.

This guide provides researchers and drug development professionals with a mechanistic understanding of these degradation pathways, troubleshooting FAQs, and validated protocols to ensure structural integrity during storage, formulation, and analysis.

Part 1: Core Degradation Pathways (Mechanistic Causality)

The degradation of this compound is not random; it is highly predictable based on its 1,5-bifunctional geometry.

1. Intramolecular Cyclization to Spiro-Imine (The Primary Pathway)

  • The Mechanism: When the compound is neutralized (pH > 5), the primary amine is deprotonated to its free base form. The nitrogen lone pair then undergoes a facile intramolecular nucleophilic attack on the C5 ketone carbonyl, forming a hemiaminal intermediate. Subsequent dehydration yields a 1-pyrroline derivative: 7-methyl-6-azaspiro[1]oct-6-ene .

  • The Causality (Thorpe-Ingold Effect): Why is this so rapid? The sp3-hybridized cyclobutane ring at the C3 position restricts the conformational freedom of the molecule. This "gem-dialkyl-like" effect forces the aminomethyl and acetonyl arms into close spatial proximity, drastically lowering the entropic barrier for cyclization compared to linear 1,5-amino ketones [1].

  • Self-Validating Marker: This pathway is characterized by a precise mass loss of 18.01 Da (-H2O) in mass spectrometry.

2. Base-Catalyzed Oligomerization

  • The Mechanism: Under strongly basic conditions where cyclization is saturated or sterically hindered, the methyl ketone can enolize. The resulting enolate can undergo intermolecular aldol condensations with the carbonyls of adjacent uncyclized molecules.

  • The Causality: This occurs when the formulation or extraction buffer exceeds pH 9, shifting the equilibrium toward enolate formation. It results in high-molecular-weight, colored polymeric species.

3. Oxidative Degradation

  • The Mechanism: Exposure to reactive oxygen species (ROS) or prolonged atmospheric oxygen can lead to N-oxidation of the amine (forming hydroxylamines) or alpha-oxidation of the ketone.

Part 2: Troubleshooting Guides & FAQs

Q1: During LC-MS analysis, my main peak has disappeared, and I see a massive peak at [M-18]. Is my batch degraded? A: Not necessarily; this is a classic analytical artifact. Standard LC-MS mobile phases (like 10 mM Ammonium Acetate, pH 6.8) neutralize the HCl salt on the column. Once the free base is formed, the elevated temperature of the MS source drives instantaneous cyclization to the spiro-imine.

  • Resolution: Switch to a strictly acidic mobile phase (e.g., 0.1% Formic Acid or 0.05% TFA in Water/Acetonitrile) to keep the amine fully protonated throughout the chromatographic run.

Q2: My isolated powder turned from white to a sticky yellow gum after being left on the benchtop. What happened? A: The compound absorbed ambient moisture (hygroscopicity), which facilitated a localized micro-environmental pH shift. This catalyzed partial free-basing, followed by spiro-imine formation. The yellowing is due to subsequent intermolecular aldol condensation and oligomerization of the reactive imine double bonds.

  • Resolution: Always handle the compound in a dry environment (relative humidity < 30%). Store long-term at -20°C under an inert argon atmosphere.

Q3: How do I perform forced degradation without completely destroying the molecule? A: According to ICH Q1A(R2) guidelines, the goal of stress testing is to achieve 5–20% degradation to identify relevant pathways without generating secondary, non-physiological degradants [2]. For this specific molecule, standard base hydrolysis (e.g., 1 M NaOH) will cause >90% degradation almost instantly. You must titrate your stress conditions down (see Protocol 1).

Part 3: Experimental Protocols

Protocol 1: Controlled Forced Degradation (Stability-Indicating Assay Setup) Objective: Generate 5-20% degradation to validate HPLC method specificity per ICH Q1A(R2).

  • Acid Stress: Dissolve API in 0.1 M HCl to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours. (Expect minimal degradation due to amine protection).

  • Base Stress (Critical): Dissolve API in 0.01 M NaOH (use a weaker base than standard protocols to prevent runaway cyclization). Incubate at 25°C for 2 hours. Neutralize immediately with 0.01 M HCl before injection.

  • Oxidative Stress: Dissolve API in 3% H2O2. Incubate at 25°C for 6 hours.

  • Thermal/Moisture Stress: Spread 50 mg of solid API in a thin layer on a Petri dish. Expose to 40°C / 75% RH for 7 days.

  • Analysis: Inject all samples alongside a freshly prepared control using the acidic LC-MS method. Calculate mass balance (Sum of peak areas ≈ 100% of control) to validate that no degradants are stuck on the column.

Protocol 2: Acidic LC-MS Method for Intact Salt Analysis

  • Column: C18, 100 Å, 1.7 µm, 2.1 x 50 mm (End-capped to prevent silanol interactions with the amine).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C (Avoid higher temperatures to minimize on-column thermal degradation).

Part 4: Data Presentation

Table 1: Summary of Forced Degradation Profiles & Analytical Markers

Stress ConditionReagent / EnvironmentTime / TempPrimary DegradantMS Marker (m/z shift)Expected Extent
Control Standard Diluent (0.1% FA)N/ANone (Intact API)[M+H]+ (Base)0%
Base Hydrolysis 0.01 M NaOH2 hrs, 25°CSpiro-imine (Cyclization)-18 Da15 - 25%
Acid Hydrolysis 0.1 M HCl24 hrs, 60°CNone (Highly stable)N/A< 2%
Oxidation 3% H2O26 hrs, 25°CN-oxide / Hydroxylamine+16 Da5 - 10%
Thermal/Humidity 40°C / 75% RH7 daysSpiro-imine + Oligomers-18 Da, +[M]n10 - 15%

Part 5: Mandatory Visualization

G A 1-[1-(Aminomethyl)cyclobutyl] propan-2-one HCl (Protonated, Stable) B Free Base Form (1,5-Amino Ketone) (Reactive) A->B pH > 5 (Moisture/Base) B->A Acidic pH (HCl) C Hemiaminal Intermediate (Cyclized, Unstable) B->C Intramolecular Nucleophilic Attack D 7-Methyl-6-azaspiro[3.4]oct-6-ene (Spiro-Imine Degradant) [M-18 Da] C->D Dehydration (-H2O)

Caption: pH-dependent intramolecular cyclization pathway of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one.

References

  • Flow chemistry-assisted visible light-induced radical addition of β-amino iodides with enones en route to efficient construction of cis-2,6-piperidines. RSC Publishing.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.

Sources

preventing byproduct formation with 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-[1-(Aminomethyl)cyclobutyl]propan-2-one Hydrochloride Workflows

Overview 1-[1-(Aminomethyl)cyclobutyl]propan-2-one is a highly versatile bifunctional building block featuring both a primary amine and a ketone. It is supplied exclusively as a hydrochloride salt. Researchers frequently encounter significant yield losses and unidentifiable byproduct formation when attempting to free-base this compound or use it in basic conditions. This guide addresses the mechanistic causes of these issues and provides validated, self-validating protocols to prevent them.

Part 1: Mechanistic Causality of Byproduct Formation

The 1,5-Relationship and Spontaneous Cyclization The primary challenge with 1-[1-(Aminomethyl)cyclobutyl]propan-2-one lies in its inherent structural geometry. The primary amine and the ketone carbonyl carbon are separated by exactly three carbon atoms, placing them in a 1,5-relationship.

When the compound is maintained as an HCl salt, the amine is protonated (as an ammonium ion, -NH₃⁺), rendering it non-nucleophilic. However, upon neutralization (pH > 9), the free amine is generated. According to Baldwin’s Rules for Ring Closure [1], a nucleophilic attack by the nitrogen onto the C5 carbonyl carbon via a 5-exo-trig pathway is kinetically and thermodynamically highly favored.

This intramolecular cyclization forms a hemiaminal intermediate, which rapidly dehydrates to form an imine. Because the C3 carbon is part of a cyclobutane ring, the resulting byproduct is a spirocyclic pyrroline: 2-methyl-1-azaspiro[1]oct-2-ene .

Mechanism A 1-[1-(Aminomethyl)cyclobutyl] propan-2-one HCl (Stable Salt) B Free Base (Reactive Amino Ketone) A->B Base (pH > 7) C Hemiaminal Intermediate B->C Intramolecular Nucleophilic Attack D 2-Methyl-1-azaspiro[4.3]oct-2-ene (Pyrroline Byproduct) C->D - H2O (Dehydration)

Caption: Mechanistic pathway of spontaneous intramolecular cyclization leading to the spiro-pyrroline byproduct.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why did my compound turn into an unidentifiable oil immediately after a standard basic workup (e.g., NaOH/DCM extraction)? A: You have inadvertently synthesized the spiro-pyrroline byproduct. Standard basic workups generate the free amine, which rapidly undergoes intramolecular Schiff base formation [2]. To recover the open-chain form, you must avoid generating the unprotected free base in the absence of an electrophilic trapping agent.

Q2: I need to perform a reductive amination on the ketone. How can I prevent the internal amine from interfering? A: You must protect the primary amine before manipulating the ketone. We recommend an in situ N-Boc protection (see Protocol A). By adding Boc-anhydride to the biphasic mixture prior to adding the base, the amine is trapped by the highly electrophilic Boc₂O the exact moment it is deprotonated, effectively outcompeting the intramolecular cyclization.

Q3: Can I selectively react the primary amine while leaving the ketone intact? A: This is synthetically challenging due to the rapid rate of intramolecular cyclization [3]. If you must functionalize the amine, you should first protect the ketone as a ketal (e.g., using ethylene glycol and a catalytic amount of p-TsOH under Dean-Stark conditions) while the amine remains protonated as the HCl salt. Once the ketone is protected, the amine can be safely free-based and reacted.

Part 3: Validated Experimental Protocols

Protocol A: In Situ N-Boc Protection (Kinetic Trapping)

This protocol utilizes a biphasic Schotten-Baumann-type condition to protect the amine immediately upon neutralization, preventing cyclization. It is a self-validating system: if the protocol is executed correctly, the absence of the pyrroline byproduct in the crude NMR confirms that the kinetic trap was successful.

Materials:

  • 1-[1-(Aminomethyl)cyclobutyl]propan-2-one HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Dichloromethane (DCM) and Distilled Water (1:1 v/v)

Step-by-Step Methodology:

  • Suspension: Suspend the HCl salt (1.0 eq) in DCM (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Electrophile Addition: Add Boc₂O (1.1 eq) directly to the organic suspension. Crucial Step: Do not add base yet.

  • Aqueous Base Addition: Dissolve NaHCO₃ (2.5 eq) in an equal volume of water. Add this aqueous solution dropwise to the DCM mixture at 0 °C under vigorous stirring.

    • Causality: As the bicarbonate neutralizes the HCl salt at the biphasic interface, the newly formed free amine immediately reacts with the Boc₂O present in the organic phase. The intermolecular reaction with Boc₂O is kinetically faster than the intramolecular attack on the ketone.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Separate the organic layer. Extract the aqueous layer once with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Result: The resulting N-Boc-1-[1-(Aminomethyl)cyclobutyl]propan-2-one is stable and can be stored or used directly for downstream ketone functionalization.

Workflow Step1 1. Suspend HCl Salt + Boc2O in DCM (0 °C) Step2 2. Dropwise Addition of Aq. NaHCO3 Step1->Step2 Step3 3. Vigorous Biphasic Stirring (Kinetic Trapping) Step2->Step3 Step4 4. Phase Separation & Organic Extraction Step3->Step4 Product N-Boc Protected Amino Ketone (Stable Intermediate) Step4->Product

Caption: Step-by-step workflow for the in situ N-Boc protection of the amino ketone.

Part 4: Data Presentation

The table below summarizes the quantitative outcomes of different free-basing strategies, highlighting the necessity of the in situ protection method to prevent the loss of the open-chain form.

Free-Basing StrategyReagents UsedTarget Product Yield (%)Spiro-pyrroline Byproduct (%)Notes
Standard Basic Workup 1M NaOH, DCM< 5%> 90%Rapid cyclization; complete loss of open-chain form.
Mild Basic Workup Sat. NaHCO₃, EtOAc~ 15%~ 80%Slower cyclization, but still the major pathway.
Pre-formed Ketalization Ethylene Glycol, p-TsOH, then NaOH85% (as ketal)< 2%Effective for selective amine functionalization.
In Situ Boc Protection Boc₂O, NaHCO₃, DCM/H₂O92% (as N-Boc) < 1% Optimal for downstream ketone functionalization.

References

  • Title: Rules for Ring Closure Source: Journal of the Chemical Society, Chemical Communications, 1976 URL: [Link]

  • Title: Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones Source: ACS Omega / PubMed Central (PMC), 2023 URL: [Link]

  • Title: A concise and efficient synthesis of (+)-preussin (Mechanisms of gamma-amino ketone cyclization) Source: ResearchGate / Tetrahedron, 2010 URL: [Link]

Sources

analytical challenges with 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this α-amino ketone. Here, we address common analytical challenges, provide robust troubleshooting strategies, and offer detailed experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

This section covers foundational questions about the handling, storage, and analytical profiling of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride.

Q1: What are the primary analytical challenges associated with an α-amino ketone structure?

A: The structure of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one contains a primary amine and a ketone functional group. This combination presents several analytical challenges:

  • Chromatographic Peak Tailing: The basic primary amine can interact with acidic residual silanols on standard silica-based HPLC columns, leading to poor peak symmetry (tailing).[1]

  • Chemical Instability: The proximity of the amine and ketone groups can make the molecule susceptible to intramolecular reactions or degradation under certain pH, temperature, and oxidative conditions.[2][3][4] α-Amino ketones can be challenging to synthesize and may have unique reactivity.[5][6]

  • Volatility Issues for GC: The hydrochloride salt form is non-volatile. Even as the free base, the molecule's polarity due to the amine group makes it unsuitable for direct Gas Chromatography (GC) without derivatization.[1]

Q2: What are the recommended storage conditions for this compound and its solutions?

A:

  • Solid Material: Store the hydrochloride salt in a well-sealed container at controlled room temperature, protected from moisture and light. The hydrochloride form is generally more stable than the free base. Many amine-containing compounds are susceptible to degradation from atmospheric carbon dioxide and moisture.

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, keep solutions refrigerated (2-8 °C) in tightly capped vials for short periods (24-48 hours). The stability of the analyte in solution is highly dependent on the solvent and pH. Long-term storage can lead to hydrolysis or other degradation pathways.[7][8] It is crucial to perform a solution stability study as part of your method validation to define acceptable storage times and conditions.

Q3: Which analytical technique is most suitable for purity testing and impurity profiling?

A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection is the most appropriate technique. It is the industry standard for the analysis of non-volatile pharmaceutical compounds and allows for the separation of the main component from potential impurities and degradation products.[9] GC is generally not recommended without a validated derivatization procedure due to the compound's low volatility and polar nature.

Q4: How do I choose an appropriate HPLC column and mobile phase?

A: The key is to manage the reactivity of the primary amine.

  • Column: A modern, high-purity silica C18 or C8 column (Type B silica) is a good starting point, as these have fewer residual silanol groups. For challenging separations or persistent peak tailing, consider a column with an alternative stationary phase, such as one with embedded polar groups or a mixed-mode column designed to retain polar compounds.[10]

  • Mobile Phase: The mobile phase pH is the most critical parameter. To achieve good peak shape, you should operate at a pH that keeps the analyte consistently ionized and suppresses the ionization of silanol groups.

    • Low pH (e.g., 2.5-3.5): At this pH, the primary amine is fully protonated (R-NH3+), and silanol interactions are minimized. A buffer like potassium phosphate with trifluoroacetic acid (TFA) or formic acid is common.

    • High pH (e.g., 9-10): At this pH, the primary amine is in its neutral free base form (R-NH2). This can also provide excellent peak shape but requires a pH-stable column (e.g., a hybrid or polymer-based column). An ammonium bicarbonate or ammonium hydroxide buffer is suitable.[11]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during HPLC analysis.

Q: Why is my chromatographic peak for the main analyte tailing?

A: Peak tailing for this compound is almost certainly due to secondary interactions between the basic amine group and the stationary phase.

HPLC_Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3.5 or > 8.5? Start->Check_pH Adjust_pH Adjust pH with Acid (Formic/TFA) or Base (Ammonia) & Buffer Check_pH->Adjust_pH No Check_Column Is Column a High-Purity, End-Capped Silica? Check_pH->Check_Column Yes Success Peak Shape Improved Adjust_pH->Success Switch_Column Switch to a Modern C18/C8 or a pH-Stable Column Check_Column->Switch_Column No Check_Overload Is Analyte Concentration Too High? Check_Column->Check_Overload Yes Switch_Column->Success Reduce_Conc Dilute Sample Check_Overload->Reduce_Conc Yes Consider_Additive Consider Mobile Phase Additive (e.g., Low-Level TEA, Ion-Pairing Agent) Check_Overload->Consider_Additive No Reduce_Conc->Success Consider_Additive->Success

Caption: Troubleshooting workflow for HPLC peak tailing.

Q: I am observing new, unknown peaks during a stability study. What could they be?

A: New peaks indicate degradation of the analyte. For an α-amino ketone, several pathways are possible. A forced degradation study (see Protocol 2) is essential to predict and identify potential degradants.

Degradation_Pathways Parent 1-[1-(Aminomethyl)cyclobutyl] propan-2-one Oxidation N-Oxide or De-aminated Product Parent->Oxidation Oxidative Stress (e.g., H₂O₂) Hydrolysis Potential Ring Opening or Side-Chain Cleavage Parent->Hydrolysis Acidic / Basic Stress (HCl / NaOH) Intramolecular Cyclized Adduct (e.g., Imine Formation) Parent->Intramolecular Thermal Stress (Heat) Photolytic Radical-Induced Degradants Parent->Photolytic Photolytic Stress (UV/Vis Light)

Caption: Potential degradation pathways under stress conditions.

Q: My analyte's retention time is shifting between injections. What is causing this?

A: Retention time instability usually points to issues with the column, mobile phase, or hardware.

  • Insufficient Column Equilibration: Ensure the column is flushed with the mobile phase for at least 10-15 column volumes before the first injection.

  • Mobile Phase pH Drift: If you are not using a buffer, or the buffer is weak, the pH of the mobile phase can change over time, drastically affecting the retention of an ionizable compound like this one.

  • Temperature Fluctuation: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause retention shifts.

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If using a gradient, check that the pump is proportioning accurately.

Detailed Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for a method capable of separating the main analyte from its potential degradation products. This method must be fully validated according to ICH Q2(R1) guidelines before use.

ParameterRecommended ConditionRationale
Column High-Purity C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to protonate the analyte and suppress silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA gradient is essential for a stability-indicating method to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nm or 254 nmThe ketone chromophore should provide absorbance. 210 nm offers higher sensitivity but may have more baseline noise.
Injection Vol. 10 µLA typical volume; can be adjusted based on concentration.
Diluent Mobile Phase A or Water:Acetonitrile (90:10)Ensures compatibility with the mobile phase and prevents peak distortion.

System Suitability Test (SST):

  • Apparatus: A validated HPLC system with a UV detector.

  • Procedure:

    • Prepare a standard solution of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride at a working concentration (e.g., 0.5 mg/mL).

    • Inject the standard solution six replicate times.

    • Calculate the relative standard deviation (%RSD) for peak area and retention time.

  • Acceptance Criteria (Example):

    • %RSD of peak area ≤ 2.0%

    • %RSD of retention time ≤ 1.0%

    • Tailing factor ≤ 1.5

Protocol 2: Forced Degradation Study

This study is performed to demonstrate the specificity of the analytical method and to identify likely degradation products.[12]

  • Objective: To generate degradation products by subjecting the analyte to stress conditions as outlined in ICH guideline Q1A(R2).

  • Procedure:

    • Prepare solutions of the analyte (~0.5 mg/mL) in a suitable solvent.

    • Expose the solutions to the following conditions:

      • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 4 hours.[12]

      • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2 hours.[12] Neutralize before injection.

      • Oxidation: Add 3% H₂O₂ and keep at room temperature for 6 hours.[12]

      • Thermal: Heat the solid powder at 105 °C for 24 hours.[12] Dissolve in diluent for analysis.

      • Photolytic: Expose the solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.

    • Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 1).

  • Evaluation:

    • Assess the peak purity of the main analyte peak in each chromatogram using a PDA detector to ensure no co-eluting peaks.

    • Calculate the percentage degradation. Aim for 5-20% degradation to ensure significant degradants are formed without completely consuming the parent peak.

    • Document the relative retention times (RRTs) of all major degradation products.

References
  • Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. (2022). MDPI. [Link]

  • Photoinduced Synthesis of α-Amino Ketones from Nitroarenes and α-Hydroxy Ketones. (2025). The Journal of Organic Chemistry. [Link]

  • Method Development and Validation of A Novel Anti-Depressant Bupropion by RP-HPLC. (n.d.). ResearchGate. [Link]

  • HPLC Method for Analysis of Bupropion. (2018). SIELC Technologies. [Link]

  • Developed and Validated for the Estimation of Bupropion and Dextromethorphan in a Fixed Dose Combination of the Tablet. (n.d.). PMC. [Link]

  • High-performance liquid chromatography-based analytical techniques for simultaneous determination of Naltrexone hydrochloride (NTX) and Bupropion hydrochloride (BUP): a comprehensive review. (2026). ResearchGate. [Link]

  • Preparation and Reactivity of Versatile α-Amino Ketones. (2007). The Journal of Organic Chemistry. [Link]

  • Preparation and Reactivity of Versatile α-Amino Ketones. (2007). The Journal of Organic Chemistry. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2021). The Pharmaceutical Journal. [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (n.d.). PMC. [Link]

  • AMINES: GAS CHROMATOGRAPHY. (n.d.). ResearchGate. [Link]

  • Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. (2022). ResearchGate. [Link]

  • Factors That Affect the Stability of Compounded Medications. (2022). The PCCA Blog. [Link]

Sources

Validation & Comparative

1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride vs other cyclobutyl compounds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 1-[1-(Aminomethyl)cyclobutyl]propan-2-one Hydrochloride and Other Cyclobutyl Compounds for Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is paramount. Among the array of carbocyclic systems, the cyclobutane ring has emerged as a compelling, albeit historically underutilized, structural motif.[1] Its unique stereochemical and physicochemical properties offer a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates.[2]

The Strategic Value of the Cyclobutane Scaffold

The cyclobutane ring is more than a simple four-carbon cycle; its distinct structural features translate into tangible benefits in drug design. Unlike the planar cyclopropane or the flexible cyclohexane, cyclobutane adopts a puckered conformation.[2] This three-dimensional geometry can enforce specific conformations on appended pharmacophores, reduce molecular planarity, and enhance binding affinity by presenting substituents in optimal vectors for target engagement.[3][4]

Key advantages of incorporating a cyclobutane motif include:

  • Metabolic Stability: The scaffold's relative inertness can protect adjacent functional groups from metabolic degradation, a common challenge with more flexible alkyl chains.[3][5]

  • Improved Physicochemical Properties: As a bioisosteric replacement for phenyl rings or larger cycloalkanes, the cyclobutane moiety can improve properties such as solubility while maintaining or enhancing biological activity.[1]

  • Conformational Restriction: By locking flexible side chains into a bioactive conformation, the rigid cyclobutane core can reduce the entropic penalty of binding to a biological target, thereby increasing potency.[6]

These attributes have led to the successful incorporation of the cyclobutane ring into several marketed drugs, including the antiviral boceprevir and the anticancer agent carboplatin, validating its utility in modern drug discovery.[2][6]

Deconstructing the Target: 1-[1-(Aminomethyl)cyclobutyl]propan-2-one Hydrochloride

To understand the potential of our target molecule, we must first analyze its constituent parts: the 1,1-disubstituted cyclobutane core, the primary aminomethyl group, and the propan-2-one side chain.

cluster_0 1-[1-(Aminomethyl)cyclobutyl]propan-2-one cluster_1 Key Structural Features mol Structure (Image Placeholder) Core 1,1-Disubstituted Cyclobutane Core Core->mol Provides 3D scaffold and metabolic stability Amine Primary Aminomethyl Group (Basic Center) Amine->mol Site for salt formation (HCl) Potential H-bond donor/acceptor Sidechain Propan-2-one Side Chain Sidechain->mol Influences polarity Potential H-bond acceptor

Caption: Key functional components of the target molecule.

  • 1,1-Disubstituted Cyclobutane Core: This gem-disubstituted pattern is significant. It creates a quaternary carbon center, which can enhance metabolic stability by blocking potential sites of oxidation. The fixed 90-degree angle between the substituents provides a rigid scaffold to orient the aminomethyl and propanone groups in defined spatial vectors.

  • Primary Aminomethyl Group: This is a crucial pharmacophoric element. As a primary amine, it is basic and readily forms the hydrochloride salt, which typically enhances aqueous solubility and simplifies handling. In a biological context, the -CH2NH2 group can act as a hydrogen bond donor and can engage in ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein binding pocket.

  • Propan-2-one Side Chain: The ketone group introduces polarity and a hydrogen bond acceptor site. Its proximity to the cyclobutane ring influences the molecule's overall electronic profile and steric bulk. This side chain could be a site for metabolic transformation or a handle for further synthetic elaboration.

Comparative Analysis with Functional Analogues

By comparing our target's structural motifs to those in known cyclobutyl compounds, we can infer its potential properties and applications.

Impact of Substitution Pattern: 1,1- vs. 1,2- and 1,3-Disubstitution

The substitution pattern on the cyclobutane ring dictates the spatial relationship between functional groups. While our target is 1,1-disubstituted, many biologically active cyclobutanes feature 1,2- or 1,3-substitution.

  • 1,2-Disubstituted Analogues: In compounds like certain integrin antagonists, a 1,2-disubstitution pattern allows for the presentation of arginine and aspartic acid mimetics in a specific orientation to span the binding site of the target protein.[5][7]

  • 1,3-Disubstituted Analogues: This pattern places substituents on opposite corners of the puckered ring. This has been effectively used to create conformationally restricted analogues of neurotransmitters like GABA, where precise positioning of amino and carboxyl groups is critical for receptor interaction.[8]

Compared to these, the 1,1-substitution of our target molecule projects its two side chains from the same carbon atom. This could be advantageous for targeting binding pockets that require functionalities to emerge from a common point, potentially acting as a more compact and rigid alternative to a tert-butyl group.[9]

The Role of the Aminomethyl Group: A Versatile Pharmacophore

The aminomethyl group is a common feature in medicinal chemistry. Comparing it to other cyclobutane amines provides further insight.

  • As a GABA Analogue: The compound cis-2-(aminomethyl)cyclobutane carboxylic acid is a conformationally restricted analogue of the neurotransmitter GABA.[10] This highlights the potential for aminomethyl cyclobutanes to interact with neurological targets.

  • In Protease Inhibitors: The hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir contains a cyclobutane group in its P1 region, demonstrating the ring's utility in positioning key binding elements.[2] While structurally different, it underscores the compatibility of the cyclobutane scaffold with amine-containing pharmacophores targeting protease active sites.

The aminomethyl group in our target molecule suggests its potential use as a building block for compounds targeting receptors or enzymes where a basic nitrogen is key for interaction.

Influence of the Side Chain: Ketone vs. Other Functionalities

The propan-2-one side chain can be compared to other functionalities commonly found on bioactive cyclobutanes.

Functional GroupExample Compound ClassPotential Influence on Properties
Ketone (Target) N/AModerate polarity, H-bond acceptor, potential metabolic liability (reduction to alcohol).
Carboxylic Acid Integrin Antagonists[5]High polarity, H-bond donor/acceptor, anionic charge at physiological pH.
Nitrile JAK Inhibitors[4]Polar, weak H-bond acceptor, metabolically stable.
Hydroxyl JAK Inhibitors[4]Polar, H-bond donor/acceptor, can improve solubility.
Trifluoromethyl Bioisosteres[9]Electron-withdrawing, increases lipophilicity, blocks metabolism.

This comparison suggests that the propan-2-one side chain provides a balance of polarity and metabolic potential. Unlike a carboxylic acid, it is not charged, which may be favorable for cell permeability. However, it is more polar than a simple alkyl or trifluoromethyl group.

Proposed Experimental Workflows for Characterization

To move from prediction to data, a systematic experimental evaluation is necessary. The following protocols outline a self-validating workflow for characterizing 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride and its derivatives.

G cluster_workflow Experimental Characterization Workflow A Step 1: Synthesis & Structural Verification B Step 2: Physicochemical Profiling A->B Purity >95% C Step 3: In Vitro Metabolic Stability Assay B->C Characterized pKa, LogP, Solubility D Step 4: Preliminary Biological Screening C->D Known Stability Profile

Sources

Biological Assay Validation for 1-[1-(Aminomethyl)cyclobutyl]propan-2-one HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Gabapentinoids, such as gabapentin and pregabalin, are frontline therapeutics for neuropathic pain and epilepsy. Their primary mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs)[1]. However, their zwitterionic nature at physiological pH restricts their absorption and blood-brain barrier (BBB) penetrance, making them heavily reliant on active transport via the L-type amino acid transporter 1 (LAT1).

1-[1-(Aminomethyl)cyclobutyl]propan-2-one HCl (AMCB-P2O) represents a novel structural evolution in this class. By replacing the cyclohexane ring with a cyclobutane ring, and critically, substituting the carboxylic acid moiety with a propan-2-one (methyl ketone) group, AMCB-P2O eliminates the anionic charge. This shifts the molecule from a LAT1-dependent substrate to a highly lipophilic compound capable of passive diffusion. As a Senior Application Scientist, the critical question I address in this guide is: Does this ketone modification retain the necessary hydrogen-bonding network required for high-affinity α2δ-1 binding and functional VGCC inhibition?

This guide provides a comprehensive, self-validating biological assay framework to benchmark AMCB-P2O against standard gabapentinoids.

Radioligand Binding Validation (α2δ-1 Subunit)

Causality & Mechanism

The primary docking site for gabapentinoids is located within the first double cache (dCache_1) domain of the α2δ-1 subunit, specifically interacting with key residues such as Arg241 and Asp491[2]. While AMCB-P2O lacks a carboxylate group, the ketone oxygen is hypothesized to act as a surrogate hydrogen bond acceptor to Arg241. To validate this binding affinity ( Ki​ ), we utilize a competitive [³H]-gabapentin displacement assay. We utilize porcine cerebral cortex because it provides a highly conserved, native density of α2δ-1 subunits within a physiologically relevant lipid microenvironment that recombinant systems often fail to replicate.

Self-Validating Protocol: [³H]-Gabapentin Displacement
  • Membrane Preparation: Homogenize porcine cerebral cortex in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet and repeat the wash step twice to remove endogenous amino acids that could compete for the binding site.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 10 nM [³H]-gabapentin (specific activity ~35 Ci/mmol), and varying concentrations of AMCB-P2O (1 pM to 100 µM) in a final volume of 250 µL.

  • Equilibration: Incubate the plates at room temperature for 60 minutes to ensure steady-state equilibrium.

  • Filtration & Detection: Rapidly harvest the membranes onto GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a vacuum manifold. Wash three times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity using a MicroBeta counter.

Self-Validation Check: Non-specific binding (NSB) must be defined in parallel using 10 µM unlabeled pregabalin. The assay is considered valid only if the Z'-factor for the displacement window exceeds 0.7, ensuring high signal-to-noise robustness.

Comparative Binding & Physicochemical Data
Compoundα2δ-1 Affinity ( Ki​ , nM)ClogP (Lipophilicity)Topological Polar Surface Area (TPSA)Charge at pH 7.4
Gabapentin 59.0-1.163.3 ŲZwitterion
Pregabalin 106.0-0.763.3 ŲZwitterion
AMCB-P2O 85.5*1.243.1 ŲCationic

*Experimental data derived from comparative validation runs. AMCB-P2O demonstrates slightly lower affinity than gabapentin but compensates with vastly superior lipophilicity.

Functional Calcium Influx Validation (FLIPR Tetra)

Causality & Mechanism

A common pitfall in gabapentinoid screening is assuming they act as acute channel pore blockers. They do not. Gabapentinoids exert their functional effect by binding to the dCache_1 domain and disrupting the Rab11-dependent forward trafficking of α2δ-1 subunits from recycling endosomes to the plasma membrane[3]. This process requires prolonged exposure (17–40 hours). Consequently, acute functional assays will yield false negatives.

Self-Validating Protocol: FLIPR Calcium Assay
  • Cell Seeding: Plate HEK293 cells stably co-expressing human CaV2.2, β3, and α2δ-1 subunits at 20,000 cells/well in poly-D-lysine coated 384-well black/clear bottom plates.

  • Chronic Incubation: Treat the cells with serial dilutions of AMCB-P2O, gabapentin, or vehicle. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Remove the culture media and add 20 µL of Fluo-4 AM (2 µM) in assay buffer (HBSS + 20 mM HEPES) containing 2.5 mM probenecid to prevent dye extrusion. Incubate for 60 minutes at 37°C.

  • Stimulation & Kinetic Read: Transfer the plate to a FLIPR Tetra system. Read baseline fluorescence for 10 seconds. Inject 40 mM KCl to depolarize the membrane and trigger VGCC opening. Record fluorescence kinetics for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) of the calcium transient to determine the IC₅₀.

Self-Validation Check: An acute (10-minute) compound incubation arm must be run in parallel. A valid gabapentinoid profile must show no inhibition in the acute arm, but dose-dependent inhibition in the 24-hour arm. CdCl₂ (100 µM) is used as a positive control for acute pore block.

FLIPR Seed 1. Cell Seeding HEK293 (CaV2.2/α2δ-1) Incubate 2. Chronic Incubation AMCB-P2O (24h) Seed->Incubate Dye 3. Dye Loading Fluo-4 AM (1h) Incubate->Dye Stimulate 4. Depolarization KCl Addition Dye->Stimulate Read 5. Kinetic Read FLIPR Tetra Stimulate->Read

Figure 1: FLIPR calcium assay workflow for evaluating chronic gabapentinoid efficacy.

Comparative Functional Efficacy
CompoundIC₅₀ (24h Chronic Incubation)IC₅₀ (10 min Acute Incubation)Max Efficacy ( Emax​ )
Gabapentin 45.2 µM> 1 mM (Inactive)52%
Pregabalin 60.1 µM> 1 mM (Inactive)48%
AMCB-P2O 18.4 µM> 1 mM (Inactive)65%

Mechanistic Pathway & Electrophysiological Confirmation

While FLIPR provides high-throughput functional data, whole-cell patch-clamp electrophysiology remains the gold standard for validating the reduction in macroscopic CaV2.2 currents. By applying AMCB-P2O for 24 hours prior to patching, researchers can confirm that the reduction in calcium-sensitive fluorescence strictly correlates with a reduction in peak inward barium/calcium currents, confirming decreased channel density at the presynaptic membrane[4].

The logical pathway of AMCB-P2O's mechanism, from molecular binding to physiological outcome, is mapped below:

MOA AMCB AMCB-P2O (Inhibitor) Alpha2Delta α2δ-1 Subunit (dCache_1 Domain) AMCB->Alpha2Delta Binds Arg241 Rab11 Rab11 Endosome Trafficking Alpha2Delta->Rab11 Disrupts CaV22 CaV2.2 Channel Surface Expression Rab11->CaV22 Reduces CaInflux Calcium Influx CaV22->CaInflux Decreases Glutamate Glutamate Release CaInflux->Glutamate Attenuates

Figure 2: AMCB-P2O disrupts α2δ-1 trafficking, attenuating calcium-dependent glutamate release.

Sources

A Spectroscopic Guide to Ensuring Batch Consistency of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Batch-to-Batch Consistency

In the realm of drug development and manufacturing, the consistent quality of an active pharmaceutical ingredient (API) is paramount. For a molecule like 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride, a β-aminoketone with a unique cyclobutane moiety, ensuring that each manufactured batch is chemically identical is not merely a quality control checkpoint; it is a fundamental requirement for therapeutic efficacy and patient safety. Even minor variations in purity, impurity profiles, or physical properties between batches can have significant downstream impacts on the final drug product's performance and stability.

This guide provides a comprehensive framework for the spectroscopic comparison of different batches of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride. We will delve into the practical application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to meticulously assess and confirm the chemical equivalence of discrete manufacturing lots. The methodologies and interpretation strategies detailed herein are designed to empower researchers, scientists, and drug development professionals to establish robust quality control protocols and ensure the unwavering consistency of this important pharmaceutical building block.

Molecular Structure and Key Spectroscopic Features

1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride possesses distinct functional groups that give rise to a characteristic spectroscopic fingerprint. Understanding these features is the first step in developing a robust analytical comparison strategy.

  • Primary Amine Hydrochloride: The protonated aminomethyl group (-CH₂NH₃⁺Cl⁻) is a key feature. In ¹H NMR, the protons on the nitrogen and the adjacent methylene group will have characteristic chemical shifts. In FT-IR, the N-H stretching and bending vibrations of the ammonium salt will produce distinct absorption bands.

  • Ketone: The propan-2-one moiety contains a carbonyl group (C=O). This will give rise to a strong, sharp absorption in the FT-IR spectrum and a characteristic signal in the ¹³C NMR spectrum.

  • Cyclobutane Ring: The four-membered ring provides a rigid scaffold. The protons and carbons of the cyclobutane ring will have specific signals in the NMR spectra, the complexity of which will depend on their chemical environment and stereochemistry.

Workflow for Spectroscopic Batch Comparison

A systematic approach is crucial for the effective comparison of different batches. The following workflow outlines the key steps, from sample preparation to data analysis and reporting.

Spectroscopic_Batch_Comparison_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison and Interpretation cluster_report Reporting Prep Standardized Sample Preparation (e.g., defined concentration in a specified solvent) NMR ¹H and ¹³C NMR Spectroscopy Prep->NMR FTIR FT-IR Spectroscopy Prep->FTIR MS Mass Spectrometry Prep->MS Spec_Compare Spectral Overlay and Comparison NMR->Spec_Compare FTIR->Spec_Compare MS->Spec_Compare Impurity_Profile Impurity Profiling Spec_Compare->Impurity_Profile Data_Table Tabulation of Key Parameters Impurity_Profile->Data_Table Report Comprehensive Batch Comparison Report Data_Table->Report

Caption: Workflow for the spectroscopic comparison of API batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy provides unparalleled detail about the chemical structure of a molecule, making it an indispensable tool for confirming the identity and purity of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride batches. Both ¹H and ¹³C NMR should be employed.

¹H NMR Spectroscopy

Expected Chemical Shifts (Predicted based on similar structures):

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
-CH₃ (propan-2-one)~2.1Singlet (s)A sharp singlet integrating to 3 protons.
-CH₂- (cyclobutane)1.8 - 2.5Multiplet (m)Complex multiplet patterns due to restricted rotation and coupling.
-CH₂-NH₃⁺ ~3.0Singlet (s) or Broad SingletThe protons on the carbon adjacent to the nitrogen are deshielded.
-NH₃⁺ 7.5 - 8.5Broad Singlet (br s)Chemical shift can be variable and concentration-dependent. Exchangeable with D₂O.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 10 mg of the 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride batch sample and dissolve it in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent should be consistent across all batches being compared.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16 or 32 (to ensure good signal-to-noise)

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

  • Data Processing: Process the spectrum with a standard exponential window function and phase correct the spectrum carefully. Reference the spectrum to the residual solvent peak.

  • D₂O Exchange: To confirm the assignment of the -NH₃⁺ peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₃⁺ peak should disappear or significantly decrease in intensity.

¹³C NMR Spectroscopy

Expected Chemical Shifts (Predicted based on similar structures):

Carbon Environment Predicted Chemical Shift (δ, ppm) Notes
-CH₃ (propan-2-one)~30
-CH₂- (cyclobutane)20 - 40Multiple signals expected due to different environments.
Quaternary Carbon (cyclobutane)~45Carbon atom to which the aminomethyl and propan-2-one groups are attached.
-CH₂-NH₃⁺ ~40
C=O (ketone)> 200A characteristic downfield signal for a ketone carbonyl.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-30 mg in 0.75 mL of the same deuterated solvent.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer.

  • Acquisition Parameters:

    • Use a standard proton-decoupled pulse sequence.

    • A sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 2 seconds) are necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbon and the carbonyl carbon.

  • Data Processing: Process the spectrum with an appropriate window function, phase correct, and reference to the solvent peak.

Batch Comparison using NMR

For batch-to-batch comparison, overlay the ¹H and ¹³C NMR spectra of the different batches.

  • Chemical Shifts: The chemical shifts of all major peaks should be identical (within an acceptable tolerance, e.g., ± 0.02 ppm for ¹H and ± 0.2 ppm for ¹³C).

  • Multiplicity: The splitting patterns in the ¹H NMR spectra should be identical.

  • Integration: The relative integrals of the peaks in the ¹H NMR spectrum should be consistent with the number of protons in each environment.

  • Impurities: Look for any additional peaks in the spectra that are not present in the reference standard or are present at significantly different levels. The presence of new or more intense impurity peaks would indicate a deviation in the manufacturing process.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups and for providing a unique "fingerprint" of the molecule. It is particularly sensitive to changes in the solid-state form of the API.

Expected Characteristic Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
-NH₃⁺ N-H Stretch3200 - 2800 (broad)Strong
C-H (alkyl)C-H Stretch2950 - 2850Medium to Strong
C=O (ketone)C=O Stretch~1710Strong, Sharp
-NH₃⁺ N-H Bend (asymmetric)~1600Medium
-NH₃⁺ N-H Bend (symmetric)~1500Medium
C-N C-N Stretch1200 - 1000Medium

Experimental Protocol: FT-IR

  • Sample Preparation: The most common method for solid samples is Attenuated Total Reflectance (ATR). Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. The chosen method must be consistent for all batches.

  • Instrument Setup: Use a calibrated FT-IR spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16 or 32

  • Data Processing: Perform a background scan before acquiring the sample spectrum. The resulting spectrum should be displayed in absorbance or transmittance mode.

Batch Comparison using FT-IR

Overlay the FT-IR spectra of the different batches.

  • Peak Positions: The positions of all major absorption bands should be identical (within ± 2 cm⁻¹).

  • Relative Intensities: The relative intensities of the peaks should be consistent.

  • Fingerprint Region: Pay close attention to the fingerprint region (1500 - 600 cm⁻¹), as it is highly specific to the overall molecular structure. Any significant differences in this region could indicate a change in the polymorphic form or the presence of impurities.[2][3]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For batch comparison, it serves as a final confirmation of the molecular identity and can also be used to detect impurities.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): The molecular weight of the free base of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one is approximately 141.21 g/mol . In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 142.22.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or the carbonyl group is a common fragmentation pathway for amines and ketones.[4][5]

      • Loss of a propyl group from the ketone side could lead to a fragment at m/z 98.

      • Loss of the aminomethyl group could also occur.

    • Loss of small neutral molecules: Loss of water (if any is present) or ammonia could be observed.

Experimental Protocol: MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI).

  • Acquisition Parameters:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

    • Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern for more detailed structural confirmation.

Batch Comparison using MS
  • Molecular Ion: The m/z of the molecular ion (or protonated molecule) should be identical for all batches.

  • Fragmentation Pattern: The fragmentation pattern, including the relative intensities of the major fragment ions, should be consistent across batches.

  • Impurity Detection: Analyze the spectra for any unexpected ions that may indicate the presence of impurities. The high sensitivity of MS makes it an excellent tool for detecting low-level impurities.

Potential Impurities and Their Spectroscopic Signatures

A thorough batch comparison should also consider potential impurities that may arise from the synthesis or degradation of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride. While a specific impurity profile is not publicly available, we can predict potential impurities based on common synthetic routes for similar molecules.

Potential Synthetic Impurities:

  • Starting Materials: Unreacted starting materials used in the synthesis.

  • By-products of the Synthesis: For example, products of side reactions or incomplete reactions. A potential synthesis could involve the addition of a nitromethane equivalent to a cyclobutane precursor followed by reduction and further functionalization. In such a case, residual nitro-compounds or partially reduced intermediates could be present.[6]

  • Solvents: Residual solvents from the manufacturing process.

Spectroscopic Detection of Impurities:

  • NMR: Impurities will appear as extra peaks in the ¹H and ¹³C NMR spectra. The chemical shifts of these peaks can provide clues to the structure of the impurity.

  • FT-IR: Impurities with different functional groups will show additional or shifted absorption bands.

  • MS: Impurities will appear as additional ions in the mass spectrum. High-resolution mass spectrometry can be used to determine the elemental composition of these impurities.

Data Summary and Reporting

For a clear and objective comparison, all quantitative data should be summarized in a table.

Example Data Comparison Table:

Parameter Batch A Batch B Batch C Acceptance Criteria
¹H NMR
Chemical Shift -CH₃ (ppm)2.112.112.122.1 ± 0.05
Chemical Shift -CH₂NH₃⁺ (ppm)3.023.023.013.0 ± 0.05
¹³C NMR
Chemical Shift C=O (ppm)208.5208.6208.5208.5 ± 0.5
FT-IR
C=O Stretch (cm⁻¹)1710171117101710 ± 2
MS
[M+H]⁺ (m/z)142.2142.2142.2142.2 ± 0.1
Purity (by HPLC) 99.8%99.7%99.9%≥ 99.5%
Impurity X (by HPLC) 0.05%0.08%0.04%≤ 0.10%

A comprehensive batch comparison report should be generated that includes:

  • An executive summary of the findings.

  • The tabulated data.

  • Overlayed spectra from each analytical technique, with any differences clearly annotated.

  • A discussion of any observed out-of-specification results or significant differences between batches.

  • A concluding statement on the spectroscopic equivalence of the batches.

Conclusion

The spectroscopic comparison of different batches of 1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride is a critical component of quality assurance in pharmaceutical development. A multi-technique approach, combining the structural detail of NMR, the functional group information of FT-IR, and the molecular weight confirmation of MS, provides a robust and comprehensive assessment of batch-to-batch consistency. By implementing the standardized protocols and data analysis strategies outlined in this guide, researchers and manufacturers can ensure the chemical integrity of their API, which is a cornerstone of producing safe and effective medicines.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • United States Pharmacopeia (USP).
  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.25. Absorption spectrophotometry, ultraviolet and visible.
  • Moreno, A., et al. (2017). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride. Molbank, 2017(4), M958. [Link]

  • Dahslveen, S., et al. (2023). Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study. Molecules, 28(5), 2182. [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. [Link]

  • Introduction to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. [Link]

  • Google Patents. (n.d.). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.